IKK epsilon-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABTWGSXHTHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IKK epsilon-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKK epsilon (IKKε), also known as IκB kinase epsilon or IKBKE, is a non-canonical IκB kinase that plays a pivotal role in innate immunity, inflammation, and oncogenesis. Unlike the canonical IKKα and IKKβ kinases that are central to NF-κB activation, IKKε and its homolog TANK-binding kinase 1 (TBK1) are key regulators of the interferon regulatory factor (IRF) signaling pathway, leading to the production of type I interferons. Given its involvement in various pathological processes, including cancer and metabolic diseases, IKKε has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of IKK epsilon-IN-1, a potent dual inhibitor of IKKε and TBK1.
Core Mechanism of Action
This compound, also referred to as TBK1/IKKε-IN-2 or MDK10496, is a small molecule inhibitor that targets the ATP-binding site of IKKε and TBK1, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades that are dependent on the kinase activity of IKKε and TBK1.
The primary mechanism of action of this compound involves the suppression of the IRF3/7 signaling pathway. In response to viral infections or other stimuli, IKKε and TBK1 phosphorylate IRF3 and IRF7, leading to their dimerization, nuclear translocation, and subsequent activation of type I interferon gene transcription. By inhibiting IKKε and TBK1, this compound effectively blocks these crucial phosphorylation events, thus abrogating the antiviral and inflammatory responses mediated by type I interferons.
Furthermore, IKKε has been implicated in promoting cell survival and proliferation in certain cancers. The inhibitory action of this compound on IKKε can therefore lead to anti-proliferative effects in cancer cells that are dependent on IKKε signaling.
Biochemical and Cellular Activity
The potency and cellular effects of this compound have been characterized through various biochemical and cell-based assays.
| Target | Assay Type | Metric | Value | ATP Concentration | Reference |
| IKKε | Ulight Kinase Assay | IC50 | 3.9 nM | 10 µM | [1] |
| TBK1 | Ulight Kinase Assay | IC50 | 0.6 nM | 5 µM | [1] |
| TBK1 | Ulight Kinase Assay | IC50 | 2.6 nM | 250 µM | [1] |
| Cell Line | Assay Type | Metric | Value | Reference |
| Panc 02.13 | Proliferation Assay | IC50 | 5 µM | [1] |
Signaling Pathways
IKK epsilon is a critical node in several signaling pathways, most notably the pathway leading to the activation of IRF3 and the production of type I interferons. It can be activated by various upstream signals, including those from Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).
Experimental Protocols
Biochemical Kinase Assay (LANCE® Ultra TR-FRET)
This protocol is a representative method for determining the in vitro potency of this compound against IKKε and TBK1.
Objective: To measure the IC50 value of this compound for the inhibition of IKKε and TBK1 kinase activity.
Principle: The LANCE® Ultra assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A ULight™-labeled peptide substrate is phosphorylated by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the phosphorylation of the substrate and thus decrease the FRET signal.
Materials:
-
Recombinant human IKKε or TBK1 enzyme
-
ULight™-labeled peptide substrate (e.g., ULight™-IKKtide)
-
Europium-labeled anti-phospho-IKKtide antibody
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
384-well white microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase (IKKε or TBK1) in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the ULight™-peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution to each well.
-
Add 5 µL of the Eu-labeled anti-phospho-substrate antibody in detection buffer to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol is a representative method for determining the effect of this compound on the proliferation of cancer cells.
Objective: To measure the IC50 value of this compound for the inhibition of Panc 02.13 cell proliferation.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.
Materials:
-
Panc 02.13 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed Panc 02.13 cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent dual inhibitor of IKKε and TBK1, effectively blocking the IRF3/7 signaling pathway and exhibiting anti-proliferative effects in cancer cells. The detailed biochemical and cellular characterization of this inhibitor provides a strong foundation for its use as a chemical probe to investigate the roles of IKKε and TBK1 in health and disease, and as a starting point for the development of novel therapeutics targeting these kinases. The experimental protocols outlined in this guide offer a framework for the further evaluation of this compound and other potential inhibitors of this important signaling pathway.
References
The Discovery and Development of IKK epsilon-IN-1: A Dual Inhibitor of TBK1 and IKKε
For researchers, scientists, and drug development professionals, this in-depth technical guide details the discovery and development of IKK epsilon-IN-1, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). This document provides a comprehensive overview of the compound's biological activity, the experimental protocols used for its characterization, and its place within the broader landscape of IKKε inhibitor development.
Introduction to IKK epsilon
IκB kinase epsilon (IKKε), also known as IKKi, is a serine/threonine kinase that plays a crucial role in the innate immune system.[1][2] It is a member of the non-canonical IKK family, which also includes TANK-binding kinase 1 (TBK1).[2] Both IKKε and TBK1 are key regulators of the interferon signaling pathway, which is essential for antiviral defense.[3][4] Upon viral infection, these kinases are activated and phosphorylate transcription factors such as IRF3 and IRF7, leading to the production of type I interferons.[2][5] Beyond its role in immunity, IKKε has been implicated in a variety of cellular processes, including cell proliferation, transformation, and metabolism, making it an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1][6]
Discovery of this compound
This compound, also known as TBK1/IKKε-IN-2 and MDK10496, was identified as a potent dual inhibitor of both IKKε and TBK1. The discovery of potent and selective inhibitors for the IKK family has been an area of intense research to modulate inflammatory and oncogenic signaling pathways.
Biological Activity
This compound demonstrates high potency against its primary targets, IKKε and TBK1. The inhibitory activity of the compound has been quantified through in vitro kinase assays, with the key data summarized in the table below.
| Target Kinase | Assay Condition | IC50 (nM) |
| IKKε | 10 µM ATP | 3.9 |
| TBK1 | 5 µM ATP | 0.6 |
| TBK1 | 250 µM ATP | 2.6 |
Data sourced from Muvaffak A, et al. Mol Cancer Res. 2014.[7][8]
The compound also exhibits activity in cell-based assays, inhibiting the proliferation of the Panc 02.13 pancreatic cancer cell line with an IC50 of 5 µM.[8]
Experimental Protocols
This section details the methodologies employed in the characterization of this compound.
In Vitro Kinase Assay (Ulight)
The inhibitory activity of this compound against IKKε and TBK1 was determined using a Ulight kinase assay.[8] This assay measures the phosphorylation of a synthetic peptide substrate by the target kinase.
Materials:
-
Recombinant IKKε or TBK1 enzyme
-
Ulight-labeled peptide substrate
-
ATP
-
This compound (or other test compounds)
-
Assay buffer
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and Ulight-labeled peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP at the desired concentration (e.g., 10 µM for IKKε, 5 µM or 250 µM for TBK1).
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a europium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader to measure the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (CellTiter-Glo)
The effect of this compound on cancer cell proliferation was assessed using the CellTiter-Glo luminescent cell viability assay.[8]
Materials:
-
Panc 02.13 pancreatic cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
CellTiter-Glo reagent
-
Luminometer
Procedure:
-
Seed Panc 02.13 cells into a 96-well plate at a density of 2,000 to 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Treat the cells with the different concentrations of the inhibitor (e.g., 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM) and a vehicle control (DMSO).
-
Incubate the cells for 4 days at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Development Workflow
The following diagrams illustrate the signaling pathway of IKKε and a typical workflow for the discovery and development of an inhibitor like this compound.
Figure 1: Simplified signaling pathway of IKKε and TBK1 in the innate immune response and the point of intervention for this compound.
Figure 2: A generalized workflow for the discovery and development of a kinase inhibitor like this compound.
Conclusion
This compound is a potent dual inhibitor of IKKε and TBK1, demonstrating significant activity in both biochemical and cell-based assays. Its discovery adds to the growing arsenal of chemical tools available to probe the function of these important kinases and highlights a potential therapeutic strategy for diseases driven by aberrant inflammatory and oncogenic signaling. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this class of inhibitors.
References
- 1. Inhibition of IKKε and TBK1 improves glucose control in a subset of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Function and Core Principles of IKK epsilon-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKK epsilon-IN-1, also cataloged as TBK1/IKKε-IN-1, is a potent and specific small molecule inhibitor targeting the non-canonical IκB kinases, IKK epsilon (IKKε, also known as IKBKE) and TANK-binding kinase 1 (TBK1). These kinases are pivotal regulators of the innate immune system, particularly in the signaling cascades that lead to the production of type I interferons. This technical guide provides a comprehensive overview of the function, mechanism of action, and key quantitative data related to this compound. It also details the experimental protocols for its characterization and offers visual representations of the relevant signaling pathways and experimental workflows.
Introduction to IKK epsilon and TBK1
IKK epsilon and TBK1 are serine/threonine kinases that share a high degree of homology and play crucial, often redundant, roles in the innate immune response. They are key components of the signaling pathways initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon activation, IKKε and TBK1 phosphorylate and activate transcription factors, most notably Interferon Regulatory Factor 3 (IRF3) and IRF7. This leads to their dimerization and translocation to the nucleus, where they induce the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β).[1] Beyond their roles in immunity, IKKε and TBK1 have been implicated in various cellular processes, including autophagy, cell proliferation, and oncogenesis, making them attractive targets for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.[1]
This compound: A Dual Inhibitor
This compound is a dual inhibitor of both IKKε and TBK1. Its primary function is to block the catalytic activity of these kinases, thereby preventing the downstream signaling events they mediate.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of IKKε and TBK1, preventing the binding of ATP and subsequent phosphorylation of their substrates. This inhibition effectively halts the signal transduction cascade that leads to the activation of IRF3/7 and the production of type I interferons.
Quantitative Data
The following table summarizes the key quantitative data for this compound, identified as Compound 274 in patent US20160376283 A1.
| Target | Assay Type | IC50 (nM) | Reference |
| IKK epsilon (IKKε) | Biochemical Assay | < 100 | |
| TBK1 | Biochemical Assay | < 100 |
Signaling Pathways Modulated by this compound
The primary signaling pathway inhibited by this compound is the PRR-mediated type I interferon production pathway. The following diagram illustrates the points of inhibition.
Experimental Protocols
The following are representative protocols for the characterization of this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant IKKε and TBK1.
Materials:
-
Recombinant human IKKε and TBK1 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Kinase substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the kinase substrate, and the diluted this compound. Include controls with DMSO only (no inhibitor) and no enzyme (background).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Type I Interferon Production
Objective: To assess the ability of this compound to inhibit the production of type I interferons in a cellular context.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes)
-
Cell culture medium and supplements
-
A stimulant of the TLR or RLR pathway (e.g., lipopolysaccharide (LPS) for TLR4, poly(I:C) for TLR3/RIG-I)
-
This compound (dissolved in DMSO)
-
ELISA kit for human IFN-β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with the chosen PAMP (e.g., LPS or poly(I:C)) for a specified time (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the inhibitor concentration to determine the dose-dependent effect of this compound on interferon production.
Conclusion
This compound is a valuable research tool for investigating the roles of IKKε and TBK1 in cellular signaling. As a potent dual inhibitor, it effectively blocks the production of type I interferons by targeting the catalytic activity of these key kinases. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of inhibiting the IKKε/TBK1 axis in various diseases. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this compound.
References
An In-depth Technical Guide to the IKK Epsilon (IKKε/IKBKE) Signaling Pathway and its Inhibition by IKK epsilon-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IκB kinase epsilon (IKKε), also known as IKBKE, is a non-canonical IKK kinase that has emerged as a critical regulator of innate immunity, oncogenesis, and metabolic signaling. Its multifaceted role in phosphorylating key transcription factors and signaling proteins has positioned it as a compelling therapeutic target for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the IKKε signaling pathway, its mechanism of action, and the characteristics of the inhibitor IKK epsilon-IN-1. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
The IKK Epsilon Signaling Pathway: A Central Hub in Cellular Regulation
IKKε, along with its homolog TBK1, functions as a key node in signal transduction cascades initiated by a variety of stimuli, including cytokines, Toll-like receptor (TLR) ligands, and the activation of certain oncoproteins.[1][2] While constitutively expressed in some tissues like the pancreas and spleen, IKKε expression can be induced by pro-inflammatory signals in many cell types.[3]
The activation of IKKε is a tightly regulated process involving trans-autophosphorylation at Serine 172 in its activation loop and requires the formation of complexes with scaffold proteins such as TANK, NAP1, and SINTBAD.[4][5] Once activated, IKKε phosphorylates a diverse array of substrates, thereby propagating downstream signaling events.
Key Downstream Effectors and Cellular Outcomes:
-
Innate Immunity: IKKε is essential for the production of type I interferons (IFNs) in response to viral infections.[1][6] It directly phosphorylates and activates the transcription factors IRF3 and IRF7, leading to their dimerization, nuclear translocation, and the subsequent transcription of IFN-α and IFN-β genes.[3][4][6]
-
Inflammation and NF-κB Signaling: While not essential for canonical NF-κB activation, IKKε can modulate this pathway through several mechanisms. It can phosphorylate the NF-κB subunit p65/RelA, TRAF2, and the tumor suppressor CYLD, thereby influencing the expression of NF-κB target genes.[1][3]
-
Oncogenesis: Overexpression of IKKε has been implicated in several cancers, including breast, prostate, and pancreatic cancer.[4][6] Its oncogenic functions are mediated through the activation of pro-survival pathways, including those involving Akt, GSK3α, and the transcription factor C/EBP-β, which can drive the expression of cytokines like IL-6.[1][4]
-
Metabolic Regulation: IKKε plays a role in metabolic diseases, with IKKε knockout mice showing altered susceptibility to high-fat diet-induced obesity.[1]
Below is a diagram illustrating the central role of IKKε in these signaling pathways.
This compound: A Potent Inhibitor of IKKε
This compound is a small molecule inhibitor of IKKε. It is a white solid with the molecular formula C26H27N5O3.[7] In some literature and commercial sources, this compound is referred to as TBK1/IKKε-IN-2.[3][8] It functions as a dual inhibitor of both IKKε and the closely related kinase TBK1.
Quantitative Data for this compound (TBK1/IKKε-IN-2)
| Target | Assay Type | ATP Concentration | IC50 | Reference |
| TBK1 | Ulight Kinase Assay | 5 µM | 0.6 nM | |
| TBK1 | Ulight Kinase Assay | 250 µM | 2.6 nM | |
| IKKε | Ulight Kinase Assay | 10 µM | 3.9 nM | |
| Panc 02.13 Cells | Cell Proliferation Assay | N/A | 5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the IKKε signaling pathway and the characterization of its inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general ADP-Glo™ Kinase Assay and is suitable for measuring the activity of IKKε and the potency of its inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human IKKε (e.g., from Sino Biological, Cat# I04-10G).[7]
-
IKKε substrate (e.g., a peptide substrate like IRF3-derived peptide).
-
This compound or other inhibitors.
-
ADP-Glo™ Kinase Assay kit (Promega, Cat# V9101).[7]
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
384-well plates.
-
Luminometer.
Procedure:
-
Prepare Reagents: Dilute the IKKε enzyme, substrate, ATP, and inhibitor to their desired concentrations in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µl of inhibitor (or DMSO for control).
-
2 µl of IKKε enzyme.
-
2 µl of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[7]
-
Data Acquisition: Read the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol is based on the method used to determine the IC50 of TBK1/IKKε-IN-2 in Panc 02.13 pancreatic cancer cells.
Materials:
-
Panc 02.13 cells (or other relevant cell line).
-
Complete cell culture medium.
-
This compound.
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Plate Panc 02.13 cells in a 96-well plate at a density of 2,000 to 5,000 cells per well in complete medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to adhere.
-
Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM). Add the diluted inhibitor to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the inhibitor for 4 days at 37°C.
-
Cell Viability Measurement: On day 5, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the CellTiter-Glo® reagent to each well, incubating for a short period, and then measuring the luminescence.
-
Data Analysis: Plot the luminescence signal (proportional to the number of viable cells) against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Immunoprecipitation and Western Blotting for Protein-Protein Interactions
This protocol can be used to investigate the interaction of IKKε with its binding partners.
Materials:
-
Cells expressing tagged versions of the proteins of interest (e.g., V5-tagged IKKε and FLAG-tagged binding partner).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).
-
Anti-FLAG agarose beads (or antibody for immunoprecipitation followed by Protein A/G beads).
-
Wash buffer (lysis buffer with lower detergent concentration).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the protein tags (e.g., anti-V5 and anti-FLAG).
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer on ice.
-
Clarification: Centrifuge the lysates to pellet cellular debris.
-
Immunoprecipitation: Incubate the cleared lysates with anti-FLAG agarose beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the V5 and FLAG tags to detect the co-immunoprecipitated proteins.
Conclusion
The IKKε signaling pathway is a complex and crucial network that governs fundamental cellular processes. Its dysregulation is implicated in a variety of human diseases, making it a prime target for therapeutic intervention. The inhibitor this compound has demonstrated potent inhibition of IKKε and its homolog TBK1, providing a valuable tool for dissecting the roles of these kinases and for developing novel therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the IKKε pathway and to characterize the efficacy of its inhibitors. Future research in this area will undoubtedly continue to uncover the intricate mechanisms of IKKε signaling and pave the way for innovative treatments for cancer, inflammatory diseases, and other conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. IκB-Kinase-epsilon (IKKε) over-expression promotes the growth of prostate cancer through the C/EBP-β dependent activation of IL-6 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]
- 6. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. TBK1/IKKε-IN-2 | IκB/IKK | TargetMol [targetmol.com]
The Role of IKK Epsilon-IN-1 in the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IκB kinase epsilon (IKKε), also known as IKBKE, is a serine/threonine kinase that plays a pivotal, albeit complex, role in the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While the canonical NF-κB pathway is primarily orchestrated by the IKKα/IKKβ/NEMO complex, IKKε, along with its homolog TANK-binding kinase 1 (TBK1), functions as a non-canonical IKK. These kinases are integral to innate immunity, inflammation, and oncology, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of IKK epsilon's role in the NF-κB pathway, with a specific focus on the inhibitory effects of IKK epsilon-IN-1, a potent dual inhibitor of IKKε and TBK1.
IKK Epsilon in NF-κB Signaling
IKKε contributes to the activation and fine-tuning of the NF-κB pathway through multiple mechanisms. It can be activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, as well as microbial products such as lipopolysaccharide (LPS)[1]. While not essential for the initial degradation of IκBα, a key step in canonical NF-κB activation, IKKε is believed to influence NF-κB signaling downstream of IκBα degradation[1].
One of the primary mechanisms by which IKKε modulates NF-κB activity is through the direct phosphorylation of the p65/RelA subunit of NF-κB at serine 536[2]. This phosphorylation event is thought to enhance the transactivation potential of p65, thereby promoting the expression of a specific subset of NF-κB target genes involved in inflammation and cell survival[1].
Furthermore, IKKε can phosphorylate other key signaling molecules within the NF-κB cascade. For instance, it has been shown to phosphorylate the tumor suppressor CYLD, inhibiting its deubiquitinase activity and consequently promoting NF-κB signaling and cell transformation. IKKε also targets TRAF2, leading to its K63-linked ubiquitination and enhanced NF-κB activity[3].
This compound: A Dual Inhibitor of IKKε and TBK1
This compound, also known as TBK1/IKKε-IN-2 and MDK10496, is a potent small molecule inhibitor of both IKKε and its closely related kinase, TBK1[4][5]. Due to the high degree of homology in the kinase domains of IKKε and TBK1, many inhibitors exhibit dual activity.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Target | Parameter | Value | ATP Concentration | Reference |
| Biochemical Kinase Assay | IKKε | IC50 | 3.9 nM | 10 µM | [6] |
| Biochemical Kinase Assay | TBK1 | IC50 | 0.6 nM | 5 µM | [6] |
| Biochemical Kinase Assay | TBK1 | IC50 | 2.6 nM | 250 µM | [6] |
| Cellular Proliferation Assay (Panc 02.13 cells) | - | IC50 | 5 µM | - | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the NF-κB signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of IKK epsilon inhibitors. The following sections outline protocols for a biochemical kinase assay, a cellular NF-κB reporter assay, and a western blot analysis for p65 phosphorylation.
Biochemical IKKε/TBK1 Kinase Assay (Ulight™ Format)
This protocol is adapted from the methodology used to determine the IC50 values of this compound[6].
Materials:
-
Recombinant human IKKε and TBK1 enzymes
-
Ulight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the IKKε or TBK1 enzyme and the Ulight™-labeled peptide substrate in assay buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiation of Kinase Reaction: Add the ATP and Ulight™-labeled substrate solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the europium-labeled anti-phospho-substrate antibody in a stop/detection buffer.
-
Signal Measurement: Incubate for a further period (e.g., 60 minutes) to allow for antibody binding, and then read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Materials:
-
HEK293 or THP-1 cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium
-
NF-κB stimulus (e.g., TNF-α or LPS)
-
This compound (or other test compounds)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Allow the cells to express the reporters for 24-48 hours.
-
Compound Treatment: Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a defined period (e.g., 6 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.
Western Blot for Phospho-p65 (Ser536)
This method is used to directly assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit.
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium
-
NF-κB stimulus (e.g., 20 ng/mL TNF-α)
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536) and anti-total p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-p65 (Ser536). After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p65.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of this compound.
Conclusion
IKK epsilon is a significant modulator of the NF-κB signaling pathway, with implications in various disease states. The development of potent inhibitors like this compound provides valuable tools for dissecting the intricate roles of IKKε and TBK1. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target this important kinase. Rigorous and well-controlled experiments, utilizing the methodologies outlined herein, are essential for advancing our knowledge of IKKε biology and for the potential development of novel therapeutics.
References
- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
The Dual Role of IKK epsilon-IN-1 in Modulating the Interferon Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of IKK epsilon-IN-1, a potent dual inhibitor of IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1). We delve into its mechanism of action and its profound impact on the type I interferon (IFN) signaling pathway. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular interactions to facilitate further research and drug development efforts targeting innate immune and inflammatory pathways.
Introduction to IKK epsilon and TBK1
IκB kinase epsilon (IKKε, also known as IKBKE) and TANK-binding kinase 1 (TBK1) are non-canonical IκB kinases that play a pivotal role in the innate immune system.[1] They are essential for the production of type I interferons (IFN-α and IFN-β) in response to viral and bacterial infections.[2] Upon activation by upstream sensors of pathogen-associated molecular patterns (PAMPs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), IKKε and TBK1 phosphorylate and activate key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7.[2][3] This phosphorylation event leads to their dimerization and translocation to the nucleus, where they induce the transcription of the IFN-β gene and other interferon-stimulated genes (ISGs).[3] Given their central role in orchestrating the antiviral response, IKKε and TBK1 have emerged as attractive therapeutic targets for various inflammatory diseases and cancers.
This compound: A Dual Inhibitor
This compound is a small molecule inhibitor that demonstrates potent and dual activity against both IKKε and TBK1. Its chemical and physical properties are summarized below.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₇N₅O₃ |
| Molecular Weight | 457.53 g/mol |
| CAS Number | 1292310-49-6 |
In Vitro Inhibitory Activity
This compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) against its target kinases. The following table summarizes the reported IC₅₀ values.
| Target Kinase | IC₅₀ (nM) | Assay Conditions |
| IKKε | 3.9 | Ulight kinase assay (10 µM ATP) |
| TBK1 | 0.6 | Ulight kinase assay (5 µM ATP) |
| TBK1 | 2.6 | Ulight kinase assay (250 µM ATP) |
Mechanism of Action: Inhibition of the Interferon Response
This compound exerts its biological effects by directly inhibiting the kinase activity of IKKε and TBK1, thereby blocking the downstream signaling cascade that leads to type I interferon production.
Signaling Pathway
The following diagram illustrates the canonical pathway leading to IFN-β production and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the IC₅₀ of this compound against IKKε or TBK1.
Materials:
-
Recombinant human IKKε or TBK1 enzyme
-
Kinase substrate (e.g., IRF3-derived peptide)
-
This compound (serially diluted)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
IFN-β Promoter Reporter Assay
This cell-based assay measures the ability of this compound to inhibit the activation of the IFN-β promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Poly(I:C) (or other PAMP to stimulate the pathway)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Poly(I:C) for 6-8 hours to induce the interferon response.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the effect of this compound on IFN-β promoter activity.
Western Blot for IRF3 Phosphorylation
This assay directly assesses the inhibition of IKKε/TBK1-mediated phosphorylation of their direct substrate, IRF3.
Materials:
-
A549 cells (or other responsive cell line)
-
Sendai virus (or other viral mimic)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate A549 cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Infect the cells with Sendai virus for the indicated time to stimulate IRF3 phosphorylation.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IRF3, total IRF3, and β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.
Conclusion
This compound is a valuable research tool for dissecting the roles of IKKε and TBK1 in innate immunity and other cellular processes. Its potent dual inhibitory activity makes it a strong candidate for further investigation as a therapeutic agent in diseases driven by excessive type I interferon production or aberrant IKKε/TBK1 signaling. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of this inhibitor.
References
- 1. Figure 1 from Are the IKKs and IKK-related kinases TBK1 and IKK-epsilon similarly activated? | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]
- 3. IκB kinase ε (IKKε) regulates the balance between type I and type II interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
IKK epsilon-IN-1: A Technical Guide to a Dual Inhibitor of TBK1 and IKKε
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of IKK epsilon-IN-1, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These two non-canonical IκB kinases are critical regulators of innate immunity, inflammation, and cellular transformation, making them attractive targets for therapeutic intervention in a range of diseases, including autoimmune disorders and cancer. This document details the mechanism of action of this compound, its inhibitory potency, and provides comprehensive experimental protocols for its characterization. Furthermore, it visualizes the intricate signaling pathways governed by TBK1 and IKKε and outlines experimental workflows for inhibitor assessment.
Introduction to TBK1 and IKKε: Key Regulators of Innate Immunity and Beyond
TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are serine/threonine kinases that play a pivotal, often redundant, role in the innate immune system.[1] They are central to the signaling cascades initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[1] Upon activation, TBK1 and IKKε phosphorylate and activate key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7, leading to the production of type I interferons (IFN-α/β).[2][3][4]
Beyond their well-established role in antiviral immunity, TBK1 and IKKε are implicated in a broader range of cellular processes, including:
-
NF-κB Signaling: While not part of the canonical IKK complex, TBK1 and IKKε can influence NF-κB signaling through various mechanisms, including the phosphorylation of adaptor proteins.[2]
-
Oncogenesis: Aberrant activation of TBK1 and IKKε has been linked to the development and progression of several cancers by promoting cell survival, proliferation, and metabolic reprogramming.[5]
-
Autophagy: These kinases are involved in the regulation of autophagy, a fundamental cellular process for recycling cellular components and eliminating intracellular pathogens.
The overlapping and distinct functions of TBK1 and IKKε make them compelling targets for the development of small molecule inhibitors. Dual inhibition is often pursued to achieve a more comprehensive blockade of their downstream signaling pathways.
This compound: A Potent Dual Inhibitor
This compound, also referred to as TBK1/IKKε-IN-2, has been identified as a potent, dual inhibitor of both TBK1 and IKKε.[6] This small molecule provides a valuable tool for dissecting the biological roles of these kinases and represents a promising scaffold for the development of therapeutic agents.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized in biochemical assays. The following table summarizes the reported IC50 values.
| Target | IC50 (nM) | ATP Concentration | Assay Type | Reference |
| TBK1 | 0.6 | 5 µM | Ulight kinase assay | [6] |
| TBK1 | 2.6 | 250 µM | Ulight kinase assay | [6] |
| IKKε | 3.9 | 10 µM | Ulight kinase assay | [6] |
Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this writing. However, initial reports suggest selectivity over the canonical IKKs, IKKα and IKKβ.
Another well-characterized dual TBK1/IKKε inhibitor, MRT67307 , exhibits IC50 values of 19 nM for TBK1 and 160 nM for IKKε. It also shows inhibitory activity against ULK1 and ULK2 with IC50s of 45 nM and 38 nM, respectively.
Signaling Pathways of TBK1 and IKKε
The signaling pathways initiated by TBK1 and IKKε are complex and interconnected. The following diagrams illustrate the core signaling cascades.
Caption: Simplified signaling pathway of TBK1 and IKKε activation and downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound and its effects on TBK1/IKKε signaling.
Biochemical Kinase Assay (Ulight™ Homogeneous Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound against TBK1 and IKKε.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
ULight™-labeled peptide substrate (e.g., ULight™-MBP)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
This compound (or other test compounds)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection buffer
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant TBK1 or IKKε enzyme diluted in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of ULight™-labeled substrate and ATP in kinase reaction buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection:
-
Stop the reaction by adding 5 µL of detection buffer containing EDTA.
-
Add 5 µL of the Europium-labeled anti-phospho-substrate antibody diluted in detection buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for the Ulight™ biochemical kinase assay.
Cell-Based Assay for IRF3 Phosphorylation (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of IRF3 in cells stimulated to activate the TBK1/IKKε pathway.
Materials:
-
Cell line responsive to TLR or RLR agonists (e.g., HEK293T, THP-1, or A549 cells)
-
TLR3 agonist (e.g., poly(I:C)) or Sendai virus (SeV)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-phospho-TBK1 (Ser172), anti-total TBK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a TLR/RLR agonist (e.g., poly(I:C) or SeV) for the appropriate time to induce IRF3 phosphorylation (typically 3-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total IRF3 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
Caption: Workflow for Western blot analysis of IRF3 phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of TBK1 and IKKε in health and disease. Its high potency as a dual inhibitor allows for the effective interrogation of signaling pathways dependent on these kinases. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the activity and cellular effects of this compound and other related inhibitors. As our understanding of the intricate functions of TBK1 and IKKε continues to expand, selective and potent inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies for a variety of human diseases.
References
- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]
- 3. Involvement of TBK1 and IKKepsilon in lipopolysaccharide-induced activation of the interferon response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biological Activity of IKK epsilon-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKK epsilon-IN-1, also known as TBK1/IKKε-IN-2, is a potent small molecule inhibitor targeting the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases are critical nodes in innate immune signaling, orchestrating antiviral responses through the activation of interferon regulatory factors (IRFs). Beyond their roles in immunity, TBK1 and IKKε have been identified as key players in oncogenesis, promoting cell survival, proliferation, and mediating resistance to cancer therapies. This document provides a comprehensive technical overview of the biological activity of this compound, presenting quantitative data on its inhibitory potency, detailing the experimental protocols for its characterization, and visualizing its mechanism of action within relevant signaling pathways.
Introduction to IKKε and TBK1 Signaling
The inhibitor of nuclear factor kappa-B (NF-κB) kinase (IKK) family comprises the canonical kinases IKKα and IKKβ, and the non-canonical, IKK-related kinases, TBK1 and IKKε.[1] While the canonical IKKs are central to NF-κB activation in response to pro-inflammatory stimuli, TBK1 and IKKε have distinct yet overlapping functions, primarily in the innate immune response to pathogens.[1][2]
Upon recognition of viral or bacterial components by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) or cytosolic sensors like STING, a signaling cascade is initiated that leads to the activation of TBK1 and IKKε.[3] These kinases then phosphorylate key transcription factors, including Interferon Regulatory Factor 3 (IRF3) and IRF7, leading to their dimerization and nuclear translocation.[4][5] In the nucleus, they drive the expression of type I interferons (e.g., IFN-β), which establish an antiviral state.[4][5] Additionally, TBK1 and IKKε can contribute to NF-κB activation and are implicated in other cellular processes such as autophagy and cell survival, partly through the activation of AKT.[3][6]
The aberrant activation of TBK1 and IKKε has been linked to the pathogenesis of various cancers, including breast and pancreatic cancer, where they promote tumor cell survival and proliferation.[2][4] This has made them attractive targets for therapeutic intervention.
Quantitative Inhibitor Activity
This compound is a dual inhibitor with nanomolar potency against both IKKε and its closely related homolog, TBK1. The inhibitory activity has been characterized using biochemical and cellular assays.
| Target Kinase | Assay Type | ATP Concentration | IC₅₀ (nM) | Reference |
| IKKε | Biochemical (ULight Kinase Assay) | 10 µM | 3.9 | [7][8] |
| TBK1 | Biochemical (ULight Kinase Assay) | 5 µM | 0.6 | [7][8] |
| TBK1 | Biochemical (ULight Kinase Assay) | 250 µM | 2.6 | [7][8] |
| Cell Line | Assay Type | Parameter Measured | IC₅₀ (µM) | Reference |
| Panc 02.13 (Pancreatic Cancer) | Cell-Based | Proliferation / Viability | 5 | [7][8] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of TBK1 and IKKε. This prevents the phosphorylation of their downstream substrates, thereby blocking key signaling pathways involved in innate immunity and cancer cell survival. The primary pathway affected is the activation of IRF3, which is crucial for type I interferon production.
Diagram: Innate Immune Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. IKKε and TBK1 in diffuse large B‐cell lymphoma: A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 6. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
Unlocking Therapeutic Avenues: A Technical Guide to IKK epsilon-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
IκB kinase epsilon (IKKε), also known as IKBKE, is a non-canonical IκB kinase that has emerged as a significant therapeutic target in a range of diseases, most notably in oncology and inflammatory disorders.[1][2] Functioning as a key regulator of innate immunity, cell proliferation, and survival, its aberrant activity is implicated in the pathogenesis of various cancers and inflammatory conditions. This technical guide provides an in-depth overview of IKK epsilon-IN-1 (also identified as TBK1/IKKε-IN-2 and MDK10496), a potent dual inhibitor of IKKε and TANK-binding kinase 1 (TBK1), detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting the IKKε signaling pathway.
Core Concepts: IKKε and TBK1 Signaling
IKKε and its homolog TBK1 are central players in intracellular signaling cascades that orchestrate immune and inflammatory responses.[2][3] They are key kinases in the pathways leading to the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB), which are critical for the production of type I interferons and other inflammatory mediators.[2][4]
Dysregulation of these pathways is a hallmark of numerous diseases. In cancer, for instance, IKKε has been identified as an oncogene, with its overexpression promoting tumor growth and survival in breast cancer, prostate cancer, and melanoma.[2][5] Similarly, in inflammatory diseases, the IKKε/TBK1 axis is implicated in the chronic inflammation that drives conditions like rheumatoid arthritis and metabolic disorders.[6]
This compound, by potently inhibiting both IKKε and TBK1, offers a valuable tool to probe the function of these kinases and a promising starting point for the development of novel therapeutics.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Biochemical Activity of this compound | |
| Target | IC50 (nM) |
| IKKε (at 10 µM ATP) | 3.9[7][8] |
| TBK1 (at 5 µM ATP) | 0.6[7][8] |
| TBK1 (at 250 µM ATP) | 2.6[7][8] |
| Cell-Based Activity of this compound | |
| Cell Line | IC50 (µM) |
| Panc 02.13 (Pancreatic Cancer) | 5[7][8] |
Mechanism of Action
The observed increase in the IC50 value for TBK1 at a higher ATP concentration strongly suggests that this compound acts as an ATP-competitive inhibitor.[7][8] This mechanism is common for many kinase inhibitors, where the compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
To further confirm the ATP-competitive mechanism of inhibition, an ATP competition assay can be performed. This involves measuring the IC50 of the inhibitor at various concentrations of ATP. For an ATP-competitive inhibitor, the IC50 value will increase linearly with an increase in ATP concentration.
The inhibition constant (Ki) provides a more direct measure of the inhibitor's binding affinity, independent of substrate concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:[1][9][10]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (ATP in this case).
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (ULight™ Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of IKKε and TBK1.
Materials:
-
Recombinant human IKKε or TBK1 enzyme
-
ULight™-labeled substrate peptide (e.g., ULight™-IKKtide)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 10 mM EDTA in assay buffer)
-
384-well low-volume white microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x solution of the kinase (e.g., 2 nM final concentration) in assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Prepare a 2x substrate/ATP mix in assay buffer (e.g., 100 nM ULight™-IKKtide and 20 µM ATP for IKKε).
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop solution.
-
Add 5 µL of a 4x solution of the Europium-labeled anti-phospho-substrate antibody in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed Panc 02.13 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the cells for 72-96 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Simplified IKKε/TBK1 signaling pathway.
Experimental Workflow
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TBK1/IKKε-IN-2 | IκB/IKK | TargetMol [targetmol.com]
- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. PharmaOnco™ Panc 02.13 Cancer Cell Line - Creative Biolabs [creative-biolabs.com]
- 13. atcc.org [atcc.org]
- 14. ATCC Panc 02.13; Pancreas Adenocarcinoma; Human (Homo sapiens), Quantity: | Fisher Scientific [fishersci.com]
- 15. atcc.org [atcc.org]
The Structural Basis of IKKε Inhibition by IKKε-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IκB kinase epsilon (IKKε), also known as IKBKE, is a non-canonical IκB kinase that plays a pivotal role in the innate immune response, particularly in the activation of antiviral signaling pathways.[1][2][3] Its involvement in oncogenic processes, particularly in breast cancer, has also been well-documented, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides an in-depth analysis of the structural basis for the inhibition of IKKε by the selective inhibitor IKKε-IN-1, also known as TBK1/IKKε-IN-2. We will delve into the quantitative aspects of this inhibition, detail relevant experimental methodologies, and visualize the complex signaling pathways in which IKKε participates.
IKKε Structure and Function
IKKε is a serine/threonine kinase that shares structural homology with other members of the IKK family, including the canonical kinases IKKα and IKKβ, and the related non-canonical kinase TBK1.[1] The kinase domain of IKKε is responsible for its catalytic activity, which involves the phosphorylation of key downstream targets such as the transcription factors IRF3 and IRF7, leading to the production of type I interferons.[1][6][7] IKKε can also modulate the NF-κB signaling pathway through various mechanisms, including the phosphorylation of p65/RelA.[1][5]
IKKε-IN-1: A Potent Inhibitor
IKKε-IN-1 (also marketed as TBK1/IKKε-IN-2) is a small molecule inhibitor that demonstrates high potency against IKKε. While it also inhibits the closely related kinase TBK1, it serves as a valuable tool for probing the function of these kinases.
Quantitative Inhibition Data
The inhibitory activity of IKKε-IN-1 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | ATP Concentration |
| IKKε-IN-1 (TBK1/IKKε-IN-2) | IKKε | 3.9 | Ulight kinase assay | 10 µM |
| IKKε-IN-1 (TBK1/IKKε-IN-2) | TBK1 | 0.6 | Ulight kinase assay | 5 µM |
| IKKε-IN-1 (TBK1/IKKε-IN-2) | TBK1 | 2.6 | Ulight kinase assay | 250 µM |
Data sourced from MedChemExpress.[8]
Structural Basis of Inhibition
As of the latest available data, a co-crystal structure of IKKε in complex with IKKε-IN-1 has not been deposited in the Protein Data Bank (PDB). However, based on the known structure of the IKK kinase domain and the chemical structure of IKKε-IN-1, a model of their interaction can be proposed.
IKK family kinases possess a canonical kinase fold with a highly conserved ATP-binding pocket. It is highly probable that IKKε-IN-1 acts as an ATP-competitive inhibitor, binding to the active site and preventing the binding of ATP, thereby blocking the phosphotransfer reaction. Computational modeling and structure-activity relationship (SAR) studies of similar kinase inhibitors can provide further insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of IKKε-IN-1 to the IKKε active site.
IKKε Signaling Pathways
IKKε is a critical node in multiple signaling pathways, primarily those involved in innate immunity and inflammation.
IKKε in Type I Interferon Production
Upon recognition of viral components by pattern recognition receptors (PRRs) such as RIG-I and TLR3, a signaling cascade is initiated that leads to the activation of IKKε and TBK1. These kinases then phosphorylate IRF3 and IRF7, inducing their dimerization and translocation to the nucleus, where they drive the expression of type I interferons (IFN-α and IFN-β).
Caption: IKKε-mediated signaling pathway leading to the production of type I interferons.
IKKε in NF-κB Signaling
IKKε can also influence the NF-κB pathway, which is central to inflammation and cell survival. While the canonical activation of NF-κB is primarily mediated by the IKKα/IKKβ/NEMO complex, IKKε can contribute to NF-κB activation through several mechanisms, including the direct phosphorylation of the p65/RelA subunit.[1][5]
References
- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKBKE inhibitor of nuclear factor kappa B kinase subunit epsilon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. IκB-Kinase-epsilon (IKKε) over-expression promotes the growth of prostate cancer through the C/EBP-β dependent activation of IL-6 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1 from Are the IKKs and IKK-related kinases TBK1 and IKK-epsilon similarly activated? | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Revolutionizing Kinase Inhibition: An In Vitro Assay Protocol for IKK epsilon-IN-1
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the development of potent and selective kinase inhibitors is paramount. IKK epsilon (IKKε), a key regulator of inflammatory and oncogenic signaling pathways, has emerged as a critical therapeutic target. We present a detailed application note and in vitro assay protocol for IKK epsilon-IN-1 , a potent dual inhibitor of IKKε and TANK-binding kinase 1 (TBK1). This document provides researchers, scientists, and drug development professionals with a comprehensive guide to characterizing the inhibitory activity of this compound.
This compound, also known as TBK1/IKKε-IN-2, demonstrates significant potential in modulating the signaling cascades implicated in various pathologies, including cancer and inflammatory diseases. Accurate and reproducible in vitro assays are essential for elucidating its mechanism of action and advancing its preclinical development.
Introduction to IKK epsilon Signaling
IKK epsilon is a non-canonical IκB kinase that plays a pivotal role in the innate immune response. Upon activation by various stimuli, such as viral infections, IKKε phosphorylates and activates transcription factors like Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons.[1] Additionally, IKKε is implicated in the NF-κB signaling pathway, a central regulator of inflammation, cell survival, and proliferation. Dysregulation of IKKε activity has been linked to the pathogenesis of several cancers and inflammatory disorders, making it an attractive target for therapeutic intervention.
IKK Epsilon Signaling Pathway
References
Application Notes and Protocols for IKK epsilon-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IKK epsilon-IN-1, a potent and selective dual inhibitor of IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1), in a variety of cell culture applications. This document outlines the inhibitor's mechanism of action, provides quantitative data for its activity, and offers detailed protocols for its use in key cellular assays.
Introduction
IKK epsilon (IKKε), also known as inducible IκB kinase (IKK-i), is a serine/threonine kinase that plays a crucial role in innate immunity, inflammation, and oncogenesis.[1][2][3] IKKε is a key component of signaling pathways that lead to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1][4][5] Dysregulation of IKKε activity has been implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.[6]
This compound (also marketed as TBK1/IKKε-IN-2) is a small molecule inhibitor designed to selectively target the kinase activity of IKKε and the closely related kinase TBK1. Its use in cell culture allows for the elucidation of IKKε/TBK1-dependent signaling pathways and the assessment of the therapeutic potential of inhibiting these kinases.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of IKKε and TBK1, thereby preventing the phosphorylation of their downstream substrates. This inhibition blocks the signaling cascades that are dependent on the kinase activity of IKKε and TBK1. The primary downstream effects of this compound in cell culture are the inhibition of IRF3 and NF-κB activation.
-
Inhibition of the IRF3 Pathway: Upon stimulation by pathogen-associated molecular patterns (PAMPs), such as viral RNA or DNA, IKKε and TBK1 phosphorylate IRF3.[4][7] This phosphorylation event leads to the dimerization and nuclear translocation of IRF3, where it induces the transcription of type I interferons (IFN-α/β) and other antiviral genes.[7] this compound blocks the initial phosphorylation of IRF3, thereby abrogating the downstream antiviral response.[8][9]
-
Modulation of the NF-κB Pathway: While the canonical activation of NF-κB is primarily mediated by the IKKα/β/γ complex, IKKε can modulate NF-κB signaling through several mechanisms. It can phosphorylate the p65/RelA subunit of NF-κB at Serine 536, which is associated with the regulation of a subset of NF-κB target genes.[10] this compound can be used to investigate the role of IKKε in these non-canonical NF-κB signaling events.
Quantitative Data
The following tables summarize the in vitro and in-cell activity of this compound and other relevant IKKε inhibitors.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | ATP Concentration | Reference |
| This compound (TBK1/IKKε-IN-2) | IKKε | 3.9 | 10 µM | [11] |
| TBK1 | 0.6 | 5 µM | [11] | |
| TBK1 | 2.6 | 250 µM | [11] | |
| MRT67307 | IKKε | 160 | 0.1 mM | [8][12] |
| TBK1 | 19 | 0.1 mM | [8][12] | |
| BAY-985 | IKKε | 2 | Not Specified | [13][14] |
| TBK1 | 2 (low ATP) | Not Specified | [13][14] | |
| TBK1 | 30 (high ATP) | Not Specified | [13][14] |
Table 2: Cellular Activity
| Inhibitor | Assay | Cell Line | IC50 | Reference |
| This compound (TBK1/IKKε-IN-2) | Proliferation | Panc 02.13 | 5 µM | [11] |
| BAY-985 | p-IRF3 Inhibition | MDA-MB-231 | 74 nM | [14][15] |
| Proliferation | SK-MEL-2 | 900 nM | [14][15] | |
| Proliferation | ACHN | 7260 nM | [16] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 457.52 g/mol (like TBK1/IKKε-IN-2), dissolve 4.58 mg in 1 ml of DMSO.[17]
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C for 10 minutes) and/or sonication may be required to fully dissolve the compound.[18][19]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for at least one year.[17]
General Cell Culture Treatment Protocol
Procedure:
-
Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight.
-
The following day, prepare the desired concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform a serial dilution. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period of time (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal treatment time will depend on the specific cell type and the downstream application.
Western Blot Analysis of IRF3 and NF-κB p65 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IRF3 and the p65 subunit of NF-κB.
Materials:
-
Cells treated with this compound and/or a stimulus (e.g., poly(I:C) for IRF3, TNF-α for p65)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells once with ice-cold PBS and then lyse the cells with lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT or MTS Assay)
This protocol can be used to determine the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells plated in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.
-
For MTT Assay:
-
For MTS Assay:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel splice variants of human IKKε negatively regulate IKKε-induced IRF3 and NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in IKBKE as a potential target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionally Distinct Effects of the C-Terminal Regions of IKKε and TBK1 on Type I IFN Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivogen.com [invivogen.com]
- 10. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BAY-985产品说明书 [selleck.cn]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. apexbt.com [apexbt.com]
- 19. TBK1/IKKε-IN-2 | IκB/IKK | TargetMol [targetmol.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for IKK epsilon-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKK epsilon (IκB kinase epsilon) is a serine/threonine kinase that plays a crucial role in the innate immune response.[1][2] It is a non-canonical IκB kinase that, along with its homolog TANK-binding kinase 1 (TBK1), is a key regulator of the interferon regulatory factor (IRF) and NF-κB signaling pathways.[1][2][3] Activation of IKK epsilon leads to the production of type I interferons, which are critical for antiviral defense.[1] Beyond its role in immunity, IKK epsilon is implicated in oncogenesis, metabolic diseases, and inflammatory disorders, making it an attractive therapeutic target.[2][4][5]
IKK epsilon-IN-1 is a potent inhibitor of IKK epsilon and TBK1.[6] These application notes provide an overview of its mechanism of action, available in vitro data, and a generalized protocol for its use in mouse models, drawing upon data from other IKK inhibitors due to the limited public availability of in vivo studies for this specific compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of IKK epsilon and TBK1. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby blocking the activation of the IRF3/7 and NF-κB signaling pathways.[1][6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and type I interferons.
Signaling Pathway
The following diagram illustrates the central role of IKK epsilon and TBK1 in the signaling cascade leading to the activation of IRF3 and NF-κB.
Caption: IKK Epsilon/TBK1 Signaling Pathway.
Quantitative Data
This compound In Vitro Activity
| Parameter | Value | Reference |
| Molecular Formula | C26H27N5O3 | [6] |
| Molecular Weight | 457.52 | [7] |
| TBK1 IC50 (5 µM ATP) | 0.6 nM | [6] |
| TBK1 IC50 (250 µM ATP) | 2.6 nM | [6] |
| IKKε IC50 (10 µM ATP) | 3.9 nM | [6] |
| Panc 02.13 Proliferation IC50 | 5 µM | [6] |
Reference In Vivo Dosages for Other IKK Epsilon/TBK1 Inhibitors
Note: The following data is for other inhibitors and should be used as a reference for designing dose-finding studies for this compound, as no specific in vivo dosage has been publicly reported for this compound.
| Inhibitor | Mouse Model | Dosage | Route | Frequency | Reference |
| Amlexanox | Obese mice | 25 mg/kg | Oral gavage | Daily | |
| Amlexanox | Cortical stab-wound injury | 100 mg/kg | Intraperitoneal | Daily | [8] |
| BAY-985 | Meniscal degeneration | Intra-articular injection | Every 5 days | [9] | |
| IKK-16 | Sepsis (LPS/PepG or CLP) | 1 mg/kg | Intravenous | Single dose | [10] |
| IKK Inhibitor XII | LPS-treated mice | 20 mg/kg | Not specified | Pre-treatment | [11] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Model
This protocol provides a general framework. Researchers must adapt it to their specific mouse model, experimental design, and institutional guidelines.
1. Materials
-
This compound (powder form)
-
Vehicle solution: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile water
-
Appropriate mouse strain for the disease model
-
Gavage needles (for oral administration) or syringes and needles for other routes
-
Standard animal husbandry equipment
2. Preparation of this compound Formulation
-
Note: this compound is reported to be soluble in DMSO at 60 mg/mL, but insoluble in water and ethanol.[7] For in vivo oral administration, a suspension is recommended.[7]
-
To prepare a 5 mg/mL suspension, weigh the required amount of this compound powder.
-
In a sterile tube, add the appropriate volume of 0.5% CMC-Na solution.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh on the day of administration.
3. Animal Dosing
-
Dose Selection: As no in vivo data for this compound is available, a pilot dose-finding study is highly recommended. Based on other IKK inhibitors, a starting range of 1-25 mg/kg could be explored.
-
Administration Route: Oral gavage is a suggested starting point based on available formulation information.[7] Other routes like intraperitoneal or intravenous injection may be possible but would require different vehicle formulations.
-
Procedure (Oral Gavage):
-
Accurately weigh each mouse to calculate the individual dose volume.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Control Group: Administer the vehicle (0.5% CMC-Na) to the control group of mice using the same volume and route of administration.
4. Experimental Workflow
References
- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IKK Kinases: Operators of Antiviral Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology [frontiersin.org]
- 6. chembk.com [chembk.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Acute TBK1/IKK-ε Inhibition Enhances the Generation of Disease-Associated Microglia-Like Phenotype Upon Cortical Stab-Wound Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of IκB kinase epsilon inhibition in preventing meniscal degeneration of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of IKK Inhibitor XII, Thymulin, and Fat-Soluble Antioxidants in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IKK epsilon (IKKε) Inhibition in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IκB kinase epsilon (IKKε), also known as IKBKE, is a non-canonical IκB kinase that has emerged as a significant therapeutic target in oncology.[1] Overexpressed in a variety of malignancies, including breast, ovarian, prostate, and lung cancers, IKKε plays a crucial role in promoting cancer cell proliferation, survival, and inflammation.[2][3][4] It exerts its oncogenic functions through the activation of multiple signaling pathways, most notably the NF-κB and AKT pathways.[3][5]
These application notes provide an overview of the use of IKKε inhibitors in cancer cell line studies. As specific data for "IKK epsilon-IN-1" is not publicly available, this document focuses on two well-characterized IKKε inhibitors, BX-795 and Amlexanox , to provide researchers with practical protocols and expected outcomes.
Mechanism of Action of IKKε Inhibitors
IKKε inhibitors are small molecules that typically function as ATP-competitive inhibitors, binding to the kinase domain of IKKε and preventing the phosphorylation of its downstream substrates.[6] By inhibiting IKKε activity, these compounds can disrupt the signaling cascades that contribute to cancer cell growth and survival.
Featured IKKε Inhibitors
For the purpose of these application notes, we will focus on two inhibitors with available data:
-
BX-795: A potent inhibitor of IKKε and TBK1, as well as PDK1.[1][7]
-
Amlexanox: A clinically used anti-inflammatory drug that also inhibits IKKε and TBK1.[6][8]
Data Presentation: In Vitro Efficacy of IKKε Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of BX-795 and Amlexanox in various cancer cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: IC50 Values of BX-795 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | Cell Growth | 1.6 | [1][7] |
| HCT-116 | Colon Cancer | Cell Growth | 1.4 | [1][7] |
| MiaPaca | Pancreatic Cancer | Cell Growth | 1.9 | [1][7] |
| PC-3 | Prostate Cancer | Soft Agar Growth | 0.25 | [1][7] |
| NGP | Neuroblastoma | Cell Proliferation | 1.18 | [2] |
| SK-N-AS | Neuroblastoma | Cell Proliferation | 1.82 | [2] |
Table 2: IC50 Values of Amlexanox
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| IKKε/TBK1 | Kinase Assay (MBP phosphorylation) | ~ 1-2 | [6][9] |
| HCT-116 | Cell Proliferation | 100-150 (effective concentration) | [3] |
| Endometrial Cancer Cells | Cell Proliferation | 100 | [10][11] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the effects of IKKε inhibitors on cancer cell lines. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of an IKKε inhibitor on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IKKε inhibitor (e.g., BX-795 or Amlexanox) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the IKKε inhibitor in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of IKKε Signaling
This protocol is used to assess the effect of an IKKε inhibitor on the phosphorylation of downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IKKε inhibitor (e.g., BX-795 or Amlexanox)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65 (Ser536), anti-p65, anti-phospho-Akt (Ser473), anti-Akt, anti-IKKε, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the IKKε inhibitor at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with an IKKε inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IKKε inhibitor (e.g., BX-795 or Amlexanox)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IKKε inhibitor at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizations
IKKε Signaling Pathway
Caption: Simplified IKKε signaling pathway in cancer cells.
Experimental Workflow for IKKε Inhibitor Studies
Caption: General workflow for evaluating IKKε inhibitors.
Logical Relationship of IKKε Inhibition and Cellular Outcomes
Caption: Cellular effects of IKKε inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BX-795 inhibits neuroblastoma growth and enhances sensitivity towards chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amlexanox and UPF1 Modulate Wnt Signaling and Apoptosis in HCT-116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TBK1 inhibitor amlexanox exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling [ijbs.com]
- 6. Amlexanox (#98190) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The potential value of amlexanox in the treatment of cancer: Molecular targets and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TBK1 inhibitor amlexanox exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for IKK epsilon-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKK epsilon (IKKε), also known as IκB kinase epsilon, is a serine/threonine kinase that plays a crucial role in innate immune signaling pathways. As a non-canonical IκB kinase, IKKε, along with the related kinase TBK1, is a key mediator in the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1).[1] These transcription factors are essential for the production of type I interferons and other inflammatory cytokines in response to pathogens.[2][3] Given its pivotal role in inflammation and its implications in various diseases including cancer, IKKε has emerged as a significant target for drug development.
IKK epsilon-IN-1 is a potent small molecule inhibitor that dually targets IKKε and TBK1. This characteristic makes it a valuable tool for investigating the physiological and pathological roles of these kinases. Western blot analysis is a fundamental technique to elucidate the efficacy and mechanism of action of this compound by monitoring the phosphorylation status of its downstream substrates. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to assess its inhibitory effects on the IKKε signaling pathway.
Signaling Pathway and Mechanism of Action
IKKε is activated by various stimuli, including viral and bacterial components, which are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon activation, IKKε phosphorylates key downstream targets, notably IRF3 and STAT1. The phosphorylation of IRF3 at specific serine residues, such as Ser396, induces its dimerization and translocation to the nucleus, where it drives the expression of type I interferons.[2][4] IKKε also mediates the phosphorylation of STAT1, for instance at Ser708, which is crucial for the expression of a subset of interferon-stimulated genes (ISGs) that contribute to antiviral responses.[5]
This compound, as a dual inhibitor of IKKε and TBK1, is expected to block these phosphorylation events. By treating cells with this compound, researchers can observe a dose-dependent decrease in the phosphorylation of IRF3 and STAT1, thereby confirming the inhibitor's on-target activity and its impact on the downstream signaling cascade.
Data Presentation
The following tables summarize the recommended starting concentrations for the inhibitor and antibody dilutions for Western blot analysis. Optimization may be required for specific cell lines and experimental conditions.
Table 1: Inhibitor and Antibody Information
| Reagent | Target(s) | Recommended Starting Concentration | Notes |
| This compound | IKKε, TBK1 | 1 - 10 µM | Perform a dose-response and time-course experiment to determine optimal conditions. Soluble in DMSO. |
| anti-phospho-IRF3 (Ser396) | Phosphorylated IRF3 at Ser396 | 1:1000 | Use 5% BSA in TBST for antibody dilution to reduce background. |
| anti-IRF3 (Total) | Total IRF3 | 1:1000 | Use as a loading control to normalize for protein levels. |
| anti-phospho-STAT1 (Ser708) | Phosphorylated STAT1 at Ser708 | 1:1000 | Use 5% BSA in TBST for antibody dilution. |
| anti-STAT1 (Total) | Total STAT1 | 1:1000 | Use as a loading control for p-STAT1 normalization. |
| anti-β-Actin or anti-GAPDH | Loading Control | 1:1000 - 1:10,000 | Ensure consistent protein loading across all lanes. |
Experimental Protocols
This protocol provides a general guideline for treating cultured cells with this compound and subsequently performing a Western blot to analyze the phosphorylation of downstream targets.
Cell Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 1-2 hours, at 37°C in a CO₂ incubator.
-
Stimulation (Optional): If studying the inhibition of a stimulated pathway, add an appropriate agonist (e.g., poly(I:C) to stimulate TLR3, or LPS to stimulate TLR4) for a short period (e.g., 30-60 minutes) before harvesting the cells.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, 5% BSA in TBST is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3 or anti-phospho-STAT1) diluted in the appropriate blocking buffer (see Table 1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize the phosphorylated protein signal, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
After stripping, re-block the membrane and probe with an antibody against the total protein (e.g., anti-IRF3 or anti-STAT1) to confirm equal protein loading.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
Use 5% BSA in TBST for blocking and antibody dilution, especially for phospho-specific antibodies.
-
-
Weak or No Signal:
-
Confirm that the protein of interest is expressed in the cell line used.
-
Ensure efficient protein transfer from the gel to the membrane.
-
Check the activity of the primary and secondary antibodies.
-
For phosphorylated targets, ensure that phosphatase inhibitors were included in the lysis buffer and that samples were kept on ice.
-
-
Non-specific Bands:
-
Optimize the antibody dilutions.
-
Ensure the specificity of the primary antibody for the target protein.
-
Increase the stringency of the washing steps.
-
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the IKKε signaling pathway and its role in various biological processes.
References
- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TANK‐binding kinase1 attenuates the astrocyte‐mediated neuroinflammatory response through YAP signaling after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of TBK1 and IKKε in the expression and activation of Pellino 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor of κB Kinase ϵ (IKKϵ), STAT1, and IFIT2 Proteins Define Novel Innate Immune Effector Pathway against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with IKK epsilon-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Microglia, the resident immune cells of the central nervous system, are key mediators of this inflammatory response. Their activation leads to the production of pro-inflammatory cytokines and other mediators that can contribute to neuronal damage and disease progression.
IκB kinase epsilon (IKKε), also known as IKKi, is a serine/threonine kinase that plays a pivotal role in innate immunity and inflammatory signaling pathways.[1] As a non-canonical IKK, it is involved in the activation of transcription factors such as NF-κB and IRF3, which regulate the expression of various inflammatory genes and type I interferons.[1] Given its central role in inflammation, IKKε has emerged as a promising therapeutic target for a variety of inflammatory diseases, including those affecting the central nervous system.
IKK epsilon-IN-1 and its analogues are potent and specific dual inhibitors of IKKε and the closely related TANK-binding kinase 1 (TBK1). These small molecules are valuable research tools for elucidating the role of the IKKε/TBK1 signaling axis in neuroinflammatory processes. By inhibiting IKKε, researchers can investigate the downstream consequences on microglial activation, cytokine production, and neuronal function, thereby paving the way for the development of novel therapeutic strategies for neuroinflammatory disorders.
This compound: Properties and Mechanism of Action
This compound is a designation for a series of selective inhibitors targeting IKKε and TBK1. These compounds typically exhibit potent inhibitory activity in the nanomolar range.
Mechanism of Action: this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of IKKε and TBK1 and preventing the phosphorylation of their downstream substrates. This leads to the suppression of signaling pathways that are crucial for the inflammatory response, including the activation of NF-κB and IRF3. The inhibition of these pathways results in a reduction of pro-inflammatory gene expression.
Inhibitor Potency
| Inhibitor Name | Target | IC50 | Vendor Examples |
| TBK1/IKKε-IN-1 | TBK1/IKKε | <100 nM | MedChemExpress |
| TBK1/IKKε-IN-2 | TBK1/IKKε | Not specified | Selleck Chemicals |
| TBK1/IKKε-IN-5 | TBK1 / IKKε | 1.0 nM / 5.6 nM | Selleck Chemicals |
Signaling Pathway
Caption: IKKε/TBK1 signaling pathway in neuroinflammation.
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in Microglia
This protocol describes the induction of a neuroinflammatory response in either the BV-2 microglial cell line or primary microglia using lipopolysaccharide (LPS) and subsequent treatment with this compound.
1. Cell Culture
-
BV-2 Microglia:
-
Culture BV-2 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere for 18-24 hours.[2]
-
-
Primary Microglia:
-
Isolate primary microglia from the cerebral cortices of neonatal mouse or rat pups (P0-P3) following established protocols.[3] This typically involves enzymatic digestion and mechanical dissociation of cortical tissue, followed by mixed glial culture.
-
After 7-14 days in culture, isolate microglia from the mixed glial layer by gentle shaking.[4]
-
Plate purified microglia in appropriate culture vessels and allow them to rest for 24 hours before treatment.
-
2. Induction of Neuroinflammation and Treatment with this compound
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10 nM - 1 µM, based on IC50 values). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Pre-treat the microglial cells with the desired concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for the desired time period (e.g., 4-24 hours).[2][5]
3. Assessment of Neuroinflammation
-
Cell Viability Assay (MTT or equivalent):
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IKKε, TBK1, IRF3, and NF-κB p65, as well as housekeeping proteins (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[7]
-
-
Immunofluorescence for NF-κB Translocation:
-
Grow microglia on glass coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1-0.25% Triton X-100.[8]
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Mount the coverslips and visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.[8][9]
-
In Vivo Model: Stab Wound Injury in Mice
This protocol is adapted from studies using the dual IKKε/TBK1 inhibitor Amlexanox and can be modified for use with this compound.[10]
1. Animal Model and Drug Administration
-
Use adult male mice (e.g., C57BL/6).
-
Administer this compound or vehicle (e.g., a solution of PEG300, Tween80, and ddH2O) via an appropriate route (e.g., intraperitoneal injection or osmotic pump). The dosage will need to be optimized based on the specific inhibitor's pharmacokinetic properties.
-
Continue administration for the desired duration of the experiment.
2. Surgical Procedure: Cortical Stab Wound Injury
-
Anesthetize the mice.
-
Perform a unilateral craniotomy over the desired cortical region (e.g., primary motor cortex).
-
Insert a fine blade to a specific depth into the cortex to create a reproducible injury.[10]
-
Suture the scalp and allow the animals to recover.
3. Post-operative Care and Tissue Collection
-
Provide appropriate post-operative care, including analgesics.
-
At the desired time points post-injury (e.g., 7 days), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a cryostat.
4. Analysis
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections using antibodies against microglial markers (e.g., Iba1, TMEM119), astrocyte markers (e.g., GFAP), and markers of neuroinflammation and cellular infiltration (e.g., CD11c, CD68, CD3).[10]
-
Quantify the density and morphology of stained cells in the peri-lesional area.
-
-
Quantitative PCR (qPCR):
-
For a separate cohort of animals, collect fresh brain tissue from the injury site and the contralateral hemisphere.
-
Isolate RNA and perform reverse transcription to generate cDNA.
-
Perform qPCR to analyze the expression of genes encoding pro-inflammatory cytokines (e.g., Il1b, Tnf, Il6) and other inflammatory mediators.[10]
-
-
Western Blotting:
-
Homogenize fresh brain tissue from the injury site.
-
Perform Western blot analysis as described for the in vitro protocol to assess the phosphorylation status of IKKε/TBK1 substrates.[10]
-
Experimental Workflow Visualization
Caption: Experimental workflow for studying this compound.
References
- 1. Ac2-26 ammonium | 抗炎多肽 | MCE [medchemexpress.cn]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. IRF3 regulates neuroinflammatory responses and the expression of genes associated with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute TBK1/IKK-ε Inhibition Enhances the Generation of Disease-Associated Microglia-Like Phenotype Upon Cortical Stab-Wound Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IKK Epsilon-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IKK epsilon-IN-1, a potent dual inhibitor of IKK epsilon (IKBKE) and TANK-binding kinase 1 (TBK1), in high-throughput screening (HTS) campaigns. Detailed protocols for both biochemical and cell-based assays are provided to facilitate the discovery and characterization of novel inhibitors of IKK epsilon.
Introduction to IKK Epsilon
Inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε or IKBKE) is a serine/threonine kinase that plays a pivotal role in the innate immune response. It is a key regulator of the signaling pathways that lead to the activation of the transcription factors NF-κB and IRF3. Dysregulation of IKK epsilon activity has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.
This compound: A Tool for High-Throughput Screening
This compound (also known as TBK1/IKKε-IN-2) is a highly potent and selective small molecule inhibitor of IKK epsilon and its close homolog TBK1. Its well-characterized inhibitory activity makes it an excellent tool compound for developing and validating HTS assays aimed at identifying new modulators of the IKK epsilon signaling pathway.
Data Presentation: Potency and Selectivity of IKK Epsilon Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used IKK epsilon inhibitors. This data is essential for comparing the activity of newly identified compounds.
| Compound Name | Target(s) | IC50 (IKKε) | IC50 (TBK1) | Other Notable Targets (IC50) |
| This compound (TBK1/IKKε-IN-2) | IKKε, TBK1 | 3.9 nM[1] | 0.6 nM (at 5 µM ATP), 2.6 nM (at 250 µM ATP)[1] | Panc 02.13 proliferation: 5 µM[1] |
| MRT67307 | IKKε, TBK1 | 160 nM | 19 nM | ULK1 (45 nM), ULK2 (38 nM) |
| BAY-985 | IKKε, TBK1 | 2 nM | 2 nM (low ATP), 30 nM (high ATP) | pIRF3 (cellular): 74 nM |
| BX795 | IKKε, TBK1, PDK1 | 41 nM | 6 nM | PDK1 (6 nM) |
| Amlexanox | IKKε, TBK1 | ~1–2 µM | ~1–2 µM |
Signaling Pathways Involving IKK Epsilon
A thorough understanding of the signaling cascades involving IKK epsilon is crucial for designing relevant cell-based assays. Below are diagrams illustrating the key pathways.
Caption: IKK Epsilon Signaling Pathways.
Experimental Protocols
Biochemical High-Throughput Screening Assay
This protocol is adapted from HTS methods developed for IKK epsilon and TBK1, utilizing a peptide substrate for a robust and reproducible kinase assay.[2][3]
Objective: To identify compounds that inhibit the kinase activity of recombinant IKK epsilon in a high-throughput format.
Assay Principle: The assay measures the phosphorylation of a synthetic peptide substrate (e.g., TBK1-Tide) by IKK epsilon. The amount of phosphorylated peptide is quantified, and a decrease in phosphorylation in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human IKK epsilon (full-length, active)
-
TBK1-Tide peptide substrate (ADADYASLDWDAKK)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, 0.01% BSA)
-
This compound (as a positive control inhibitor)
-
DMSO
-
384-well plates
-
Detection system (e.g., Microfluidic Capillary Electrophoresis (MCE) system or TR-FRET reagents)
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Include wells with DMSO only for negative (no inhibition) and positive (maximal activity) controls.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting recombinant IKK epsilon to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.
-
Prepare a 2X substrate/ATP solution containing the TBK1-Tide peptide and ATP at their final desired concentrations in Kinase Assay Buffer. The ATP concentration should be at or near its Km for IKK epsilon.
-
-
Assay Reaction:
-
Add the 2X enzyme solution to all wells of the compound plate.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
-
Incubation and Termination:
-
Incubate the reaction plate at 30°C for a specified time (e.g., 60-90 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction by adding a stop solution (the composition of which will depend on the detection method).
-
-
Detection:
-
MCE-based detection: Analyze the ratio of phosphorylated to unphosphorylated peptide using a microfluidic capillary electrophoresis instrument.
-
TR-FRET-based detection: Add detection reagents (e.g., a europium-labeled anti-phospho-serine antibody and an APC-labeled streptavidin if using a biotinylated peptide) and measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor for the assay to assess its robustness for HTS. A Z'-factor > 0.5 is generally considered acceptable.
Caption: High-Throughput Screening Workflow.
Cell-Based High-Throughput Screening Assay
This protocol describes an Interferon-Stimulated Response Element (ISRE) reporter gene assay to measure the activity of the IKK epsilon signaling pathway in a cellular context.
Objective: To identify compounds that inhibit IKK epsilon-mediated activation of the IRF3 pathway in cells.
Assay Principle: IKK epsilon activation leads to the phosphorylation and activation of IRF3, which then translocates to the nucleus and binds to ISREs in the promoters of target genes, such as interferon-beta (IFN-β). This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an ISRE-containing promoter. Inhibition of IKK epsilon will result in a decreased luciferase signal upon pathway stimulation.
Materials:
-
HEK293 cell line stably expressing an ISRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly(I:C) (a synthetic analog of double-stranded RNA to stimulate the pathway)
-
This compound (as a positive control inhibitor)
-
DMSO
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the ISRE-luciferase reporter cells in culture medium.
-
Seed the cells into 384-well plates at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in culture medium containing a low percentage of DMSO.
-
Remove the old medium from the cell plate and add the compound dilutions to the respective wells.
-
Include wells with medium and DMSO only for controls.
-
Incubate the cells with the compounds for 1-2 hours at 37°C.
-
-
Pathway Stimulation:
-
Prepare a solution of Poly(I:C) in culture medium at a concentration that elicits a robust luciferase signal.
-
Add the Poly(I:C) solution to all wells except for the unstimulated (negative) control wells.
-
Incubate the plates for 6-8 hours at 37°C to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the cell plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to all wells according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure complete lysis and signal stabilization.
-
-
Signal Detection:
-
Measure the luminescence signal from each well using a plate-based luminometer.
-
Data Analysis:
-
Normalize the luciferase readings by subtracting the average background signal from the unstimulated control wells.
-
Calculate the percent inhibition for each compound concentration relative to the stimulated DMSO control.
-
Determine the IC50 value for each active compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Assess the assay quality by calculating the Z'-factor and signal-to-background ratio.
Conclusion
This compound is a valuable pharmacological tool for the development and validation of high-throughput screening assays targeting IKK epsilon. The protocols detailed in these application notes provide a robust framework for both biochemical and cell-based screening campaigns. By employing these methodologies, researchers can effectively identify and characterize novel inhibitors of IKK epsilon, paving the way for the development of new therapeutics for a range of diseases.
References
Application Notes and Protocols for IKK epsilon-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization of the kinase inhibitor IKK epsilon-IN-1. The protocols outlined below are designed to assess the biochemical and cellular effects of this compound, enabling a thorough understanding of its mechanism of action and potential as a therapeutic agent.
Introduction to IKK epsilon
IκB kinase epsilon (IKKε), also known as IKKi, is a serine/threonine kinase that plays a crucial role in innate immunity and inflammation.[1][2] It is a non-canonical IκB kinase that, along with TANK-binding kinase 1 (TBK1), is essential for the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons in response to viral infections.[3][4] Additionally, IKKε is involved in the activation of the NF-κB signaling pathway, which controls the expression of a wide range of genes involved in inflammation, immunity, and cell survival.[1][5] Dysregulation of IKKε activity has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for drug development.[5][6]
This compound: A Dual Inhibitor of IKKε and TBK1
This compound is a small molecule inhibitor that potently targets both IKKε and the closely related kinase TBK1.[7] Its dual inhibitory activity makes it a valuable tool for investigating the roles of these kinases in various signaling pathways. Understanding the efficacy and specificity of this compound is critical for its application in research and potential therapeutic development.
IKK epsilon Signaling Pathway
The following diagram illustrates the central role of IKKε in the NF-κB and IRF3 signaling pathways. Upon activation by upstream signals, such as those from Toll-like receptors (TLRs), IKKε phosphorylates key downstream targets, leading to the activation of transcription factors and the expression of target genes.
References
- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKK epsilon signaling: not just NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Delivery of IKK epsilon Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to IKK epsilon
IκB kinase epsilon (IKKε, also known as IKBKE) is a serine/threonine kinase that plays a crucial role in innate immunity and has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[1] As a non-canonical IKK family member, IKKε is involved in the activation of transcription factors such as NF-κB and IRF3, which regulate the expression of genes involved in inflammation and immune responses.[1] Its role in promoting cell survival, proliferation, and chemoresistance in cancer cells has made it an attractive target for therapeutic intervention.[2][3][4]
IKK epsilon Signaling Pathway
IKKε is a key downstream kinase in signaling pathways initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon activation, these receptors trigger a cascade that leads to the activation of IKKε and the related kinase TBK1. Activated IKKε can then phosphorylate a range of substrates, leading to the activation of downstream signaling pathways.
Caption: IKK epsilon signaling cascade.
In Vivo Delivery of IKK epsilon Inhibitors: Data and Formulations
While specific in vivo administration data for IKK epsilon-IN-1 is not publicly available, research on other potent IKK epsilon inhibitors provides valuable insights for experimental design. The following table summarizes available data for related compounds.
| Inhibitor Name | Animal Model | Administration Route | Dosage | Vehicle/Formulation | Observed In Vivo Effect | Reference |
| TBK1/IKKε-IN-5 | Mouse (CT26 tumor model) | Not specified in abstract | Not specified in abstract | 50 µL of 100 mg/mL DMSO stock in 400 µL PEG300, 50 µL Tween80, and 500 µL ddH2O | Enhances response to PD-1 blockade | [5] |
| MCCK1 | Nude Mice (human cancer xenograft) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Inhibits tumor growth | [2][3][4] |
| Amlexanox | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Tumor inhibitory effect | [6] |
| CYT387 | Nude Mice (subcutaneous tumor model) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Inhibited tumor growth | [7] |
Note: The formulation provided for TBK1/IKKε-IN-5 serves as an excellent starting point for developing a vehicle for this compound, given their similar targets. However, optimization and solubility testing for this compound in this vehicle are crucial.
Experimental Protocols for In Vivo Delivery
The following are generalized protocols for common in vivo administration routes. These should be adapted and optimized for this compound based on its specific physicochemical properties and the experimental model.
General Workflow for In Vivo Inhibitor Studies
Caption: In vivo inhibitor study workflow.
Protocol 1: Oral Gavage (Based on general practices)
Oral gavage is a common method for administering compounds directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., based on the TBK1/IKKε-IN-5 formulation, or another suitable vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare the this compound formulation at the desired concentration. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Vortex or sonicate as needed to ensure uniformity.
-
-
Animal Handling:
-
Gently restrain the animal, ensuring it cannot move its head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. The animal should swallow the needle. If resistance is met, do not force it.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the compound.
-
-
Post-Administration:
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection (Based on general practices)
IP injection is used to deliver substances into the peritoneal cavity.
Materials:
-
This compound formulation
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
-
70% ethanol
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution or suspension of this compound in a suitable vehicle.
-
-
Animal Handling:
-
Securely restrain the animal to expose the abdomen.
-
-
Injection Site Preparation:
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding internal organs.
-
Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn back, indicating incorrect placement.
-
Slowly inject the formulation.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Conclusion
While direct, published protocols for the in vivo delivery of this compound are currently elusive, the information gathered on related IKK epsilon inhibitors provides a solid foundation for initiating such studies. The provided formulation for the dual TBK1/IKKε inhibitor, TBK1/IKKε-IN-5, is a logical and promising starting point for vehicle development. Researchers should perform necessary solubility and stability tests for this compound in this or other standard in vivo vehicles and conduct dose-ranging studies to determine the optimal therapeutic window and minimize toxicity. The general protocols for oral gavage and intraperitoneal injection offer a framework for administration, which should be refined based on the specific experimental context and institutional animal care guidelines.
References
- 1. TBK1 and IKKε protect target cells from IFNγ-mediated T cell killing via an inflammatory apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TBK1 and IKKε prevent premature cell death by limiting the activity of both RIPK1 and NLRP3 death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TBK1 to overcome resistance to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IκB kinase epsilon expression in adipocytes is upregulated by interaction with macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IκB-Kinase-epsilon (IKKε) over-expression promotes the growth of prostate cancer through the C/EBP-β dependent activation of IL-6 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of IKK epsilon-IN-1 in Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IκB kinase epsilon (IKKε), also known as IKKi, is a non-canonical IKK kinase that plays a crucial role in innate immune responses. It is a key regulator of signaling pathways that lead to the activation of transcription factors such as NF-κB and IRF3.[1] Activation of these pathways results in the production of pro-inflammatory cytokines and type I interferons, which are critical for host defense against pathogens.[2] However, aberrant IKKε activity has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[2][3]
IKK epsilon-IN-1 (a compound analogous to TBK1/IKKε-IN-2) is a potent and selective dual inhibitor of IKKε and the closely related TANK-binding kinase 1 (TBK1). Understanding its efficacy in primary cells is essential for preclinical drug development. This document provides detailed application notes and protocols for measuring the efficacy of this compound in primary cells by assessing its impact on downstream signaling events.
Signaling Pathway Overview
IKKε is activated by various stimuli, including lipopolysaccharide (LPS) and viral components like double-stranded RNA (mimicked by Poly(I:C)). Once activated, IKKε phosphorylates key transcription factors, namely p65/RelA (a subunit of NF-κB) at serine 536 and 468, and Interferon Regulatory Factor 3 (IRF3) at multiple serine residues.[1][4][5] This phosphorylation leads to their activation and translocation to the nucleus, where they induce the transcription of target genes, including those for cytokines like Interleukin-6 (IL-6) and Interferon-beta (IFN-β).[6][7] this compound is expected to block these phosphorylation events and subsequent gene expression.
Data Presentation
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the known IC50 values for a representative inhibitor and provide templates for presenting experimental data.
Table 1: Inhibitor Potency
| Compound | Target | IC50 (nM) |
| TBK1/IKKε-IN-2 | TBK1 | 0.6 |
| IKKε | 3.9 |
Table 2: Effect of this compound on p65 and IRF3 Phosphorylation in Primary Macrophages (Western Blot Data)
| Treatment | p-p65 (Ser536) / Total p65 (Relative Intensity) | p-IRF3 (Ser396) / Total IRF3 (Relative Intensity) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| LPS (100 ng/mL) | 5.2 ± 0.4 | 1.2 ± 0.1 |
| Poly(I:C) (10 µg/mL) | 1.5 ± 0.2 | 6.8 ± 0.5 |
| This compound (1 µM) + LPS | 1.8 ± 0.3 | 1.1 ± 0.1 |
| This compound (1 µM) + Poly(I:C) | 1.2 ± 0.1 | 2.1 ± 0.3 |
Table 3: Effect of this compound on Cytokine mRNA Expression in Primary Macrophages (qPCR Data)
| Treatment | IL-6 mRNA (Fold Change vs. Vehicle) | IFN-β mRNA (Fold Change vs. Vehicle) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| LPS (100 ng/mL) | 150.5 ± 12.3 | 25.3 ± 3.1 |
| Poly(I:C) (10 µg/mL) | 35.2 ± 4.5 | 250.7 ± 21.8 |
| This compound (1 µM) + LPS | 25.8 ± 3.7 | 5.1 ± 0.8 |
| This compound (1 µM) + Poly(I:C) | 8.9 ± 1.2 | 45.6 ± 5.9 |
Table 4: Effect of this compound on Cytokine Secretion in Primary Macrophages (ELISA Data)
| Treatment | IL-6 (pg/mL) | IFN-β (pg/mL) |
| Vehicle Control (DMSO) | < 10 | < 15 |
| LPS (100 ng/mL) | 2540 ± 180 | 550 ± 45 |
| Poly(I:C) (10 µg/mL) | 850 ± 70 | 3200 ± 250 |
| This compound (1 µM) + LPS | 420 ± 35 | 110 ± 15 |
| This compound (1 µM) + Poly(I:C) | 150 ± 20 | 680 ± 55 |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in primary macrophages. Similar principles can be applied to other primary cell types, such as T cells, with appropriate modifications to the stimulation method.
Protocol 1: Primary Macrophage Culture and Treatment
-
Isolation and Culture: Isolate primary monocytes from peripheral blood mononuclear cells (PBMCs) or bone marrow and differentiate them into macrophages using appropriate cytokines (e.g., M-CSF).
-
Plating: Seed the differentiated macrophages in appropriate culture plates (e.g., 6-well plates for Western blot and qPCR, 24-well plates for ELISA) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[8] Dilute the inhibitor to the desired final concentrations in culture medium. Pre-treat the cells with the inhibitor or vehicle control (DMSO) for 1-2 hours.[9]
-
Stimulation: After pre-treatment, stimulate the cells with a known activator of the IKKε pathway.
-
Incubation: Incubate the cells for the desired time points.
-
For Western blot analysis of phosphorylation: 15-60 minutes.
-
For qPCR analysis of mRNA expression: 2-6 hours.
-
For ELISA analysis of cytokine secretion: 18-24 hours.[11]
-
-
Sample Collection:
-
For Western blot and qPCR: Lyse the cells directly in the culture plate.
-
For ELISA: Collect the cell culture supernatants.
-
Protocol 2: Western Blot Analysis of p65 and IRF3 Phosphorylation
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65/RelA (Ser536)
-
Total p65/RelA
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Quantitative PCR (qPCR) Analysis of Cytokine Gene Expression
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for IL-6, IFN-β, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Human IL-6 Primers:
-
Forward: 5'-TCCATCCAGTTGCCTTCTTG-3'
-
Reverse: 5'-AAGCCTCCGACTTGTGAAGT-3'
-
-
Human IFN-β Primers:
-
Forward: 5'-GCTTGGATTCCTACAAAGAAGCA-3'
-
Reverse: 5'-ATAGATGGTCAATGCGGCG-3'
-
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Protocol 4: ELISA for Cytokine Secretion
-
Sample Preparation: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for IL-6 and IFN-β according to the manufacturer's instructions for the specific ELISA kits used.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards and determine the concentration of IL-6 and IFN-β in the experimental samples.
Mandatory Visualizations
The provided DOT scripts generate diagrams illustrating the IKK epsilon signaling pathway and the experimental workflow. These diagrams adhere to the specified formatting requirements.
Note: The DOT scripts are provided within the text above, directly preceding their respective captions.
References
- 1. Protocol for Barcoding T Cells Combined with Timed Stimulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. The IKK‐related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of TBK1 and IKKepsilon in lipopolysaccharide-induced activation of the interferon response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. poly(I:C) and LPS induce distinct IRF3 and NF-kappaB signaling during type-I IFN and TNF responses in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pnas.org [pnas.org]
- 10. Key differences in TLR3/poly I:C signaling and cytokine induction by human primary cells: a phenomenon absent from murine cell systems. — Immunology [immunology.ox.ac.uk]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Viral Replication with IKK epsilon-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
IκB kinase epsilon (IKKε, also known as IKBKE) is a serine/threonine kinase that plays a pivotal role in the innate immune response to viral infections. As a non-canonical IκB kinase, IKKε, along with its homolog TANK-binding kinase 1 (TBK1), is a key activator of the interferon regulatory factors (IRFs) 3 and 7.[1][2] This activation leads to the production of type I interferons (IFN-α and IFN-β), which are critical cytokines in establishing an antiviral state.[2][3] However, the role of IKKε in viral replication is complex; while its activation is a cornerstone of the host's antiviral defense, some viruses have evolved mechanisms to hijack or modulate the IKKε signaling pathway to their own advantage. For instance, Kaposi's sarcoma-associated herpesvirus (KSHV) can exploit IKKε to initiate its lytic replication.[4]
IKK epsilon-IN-1 is a small molecule inhibitor of IKKε. Its chemical formula is C₂₆H₂₇N₅O₃ and it has a molecular weight of 457.53 g/mol .[1][5] This compound serves as a valuable tool for dissecting the intricate roles of IKKε in the viral life cycle. By specifically inhibiting the kinase activity of IKKε, researchers can investigate its necessity for both host antiviral responses and for any pro-viral functions it may have been co-opted to perform. These application notes provide an overview of the utility of this compound in virological research, alongside detailed protocols for its application in cell-based assays.
Mechanism of Action
Upon viral infection, pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, are recognized by host pattern recognition receptors (PRRs) like RIG-I and TLR3. This recognition initiates a signaling cascade that leads to the activation of IKKε and TBK1.[2] These kinases then phosphorylate IRF3 and IRF7, leading to their dimerization and translocation to the nucleus, where they induce the transcription of type I interferons.[1][3] this compound and similar inhibitors act by blocking the kinase activity of IKKε, thereby preventing the phosphorylation of its downstream targets. This inhibition can have two major consequences in the context of viral infection:
-
Suppression of the Antiviral Interferon Response: By inhibiting IKKε, the production of type I interferons is reduced, which can lead to an increase in viral replication. This is useful for studying the IFN-dependent mechanisms of viral restriction.[6]
-
Inhibition of Pro-viral Activities: In cases where viruses hijack IKKε for their own replication, such as KSHV, inhibition of the kinase can lead to a reduction in viral replication.[4]
Data Presentation
The following table summarizes the inhibitory activity of compounds targeting IKKε and TBK1. While specific antiviral data for this compound is not yet widely published, the provided data for structurally related or functionally similar inhibitors illustrate the potential applications of such compounds.
| Compound Name | Target(s) | IC₅₀ | Virus | Assay | Effect | Reference |
| TBK1/IKKε-IN-2 | TBK1, IKKε | TBK1: 0.6 nM (5 µM ATP), 2.6 nM (250 µM ATP); IKKε: 3.9 nM (10 µM ATP) | N/A | Biochemical Kinase Assay | Potent dual inhibitor | [1] |
| Idronoxil | TBK1, IKKε | TBK1: 0.96 µM; IKKε: 0.49 µM | SARS-CoV-2 | IFN-β Luciferase Reporter Assay | Inhibition of signaling | [7] |
| Idronoxil | TBK1, IKKε | N/A | SARS-CoV-2 | Vero Cell Infection Assay | No direct antiviral activity | [7][8] |
| MRT67307 | TBK1, IKKε | N/A | HIV-1 | Ex vivo reactivation from latently infected CD4+ T cells | Induced HIV-1 reactivation | [9] |
Mandatory Visualizations
Caption: IKKε signaling pathway in response to viral infection.
References
- 1. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IKK Kinases: Operators of Antiviral Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB kinase epsilon (IKK(epsilon)) regulates the balance between type I and type II interferon responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KSHV hijacks the antiviral kinase IKKε to initiate lytic replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c19early.org [c19early.org]
- 6. IκB kinase ε (IKKε) regulates the balance between type I and type II interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TBK1 and IKKε with synthetic flavonoid reduces COVID-19-like immunopathology in a mouse model | BioWorld [bioworld.com]
- 8. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: IKK epsilon-IN-1
Welcome to the technical support center for IKK epsilon-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this inhibitor effectively in their experiments. Here you will find detailed information on the solubility and stability of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the IκB kinase ε (IKKε), also known as IKBKE. IKKε is a non-canonical IκB kinase that plays a crucial role in inflammatory and immune responses.[1][2] It functions as a key regulator of the NF-κB and interferon regulatory factor (IRF) signaling pathways.[3][4][5] this compound exerts its effects by inhibiting the kinase activity of IKKε, thereby blocking the downstream signaling cascades that lead to the activation of transcription factors like NF-κB and IRF3.[3][4]
Q2: What are the main applications of this compound in research?
This compound is primarily used to investigate the biological roles of IKKε in various cellular processes and disease models. Its applications include:
-
Studying the involvement of IKKε in inflammatory diseases.[3]
-
Investigating the role of IKKε in cancer cell proliferation, survival, and metastasis.[2][3]
-
Elucidating the mechanisms of viral infection and the host immune response.[6]
-
Exploring the function of IKKε in metabolic diseases.[5]
Q3: How should I store this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
-
Solid Form: Store at -20°C for up to 3 years.
-
In Solvent: Store stock solutions at -80°C for up to one year, or at -20°C for up to one month. It is recommended to use freshly prepared solutions and avoid long-term storage in solvent.[7] Avoid repeated freeze-thaw cycles.
Solubility and Stability
Proper dissolution and stable storage of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. It is crucial to use the appropriate solvent to prepare stock solutions.
| Solvent | Solubility | Notes |
| DMSO | 60 mg/mL (131.14 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[8] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Data sourced from Selleck Chemicals product information for TBK1/IKKε-IN-2, which has the same CAS number (1292310-49-6) as this compound.[8]
Stability Profile
While comprehensive, publicly available stability data under various conditions is limited, the following general guidelines should be followed:
-
Solid Form: The compound is stable when stored as a solid at -20°C under desiccating conditions.
-
In Solution: Stock solutions in DMSO are best prepared fresh for each experiment. If short-term storage is necessary, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. One vendor suggests that solutions should not be stored for extended periods.[7]
Experimental Protocols
This section provides a detailed methodology for a common cell-based assay to assess the inhibitory activity of this compound.
Protocol: Inhibition of LPS-Induced Phosphorylation of a Downstream Target in Macrophages
This protocol describes how to treat macrophage cells with this compound and then stimulate them with lipopolysaccharide (LPS) to assess the inhibitor's effect on the phosphorylation of a downstream target, such as IRF3, via Western blotting.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM complete medium (with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
Anhydrous DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Experimental Workflow:
Figure 1. Workflow for assessing this compound activity in a cell-based assay.
Troubleshooting Guide
Encountering issues during your experiments is not uncommon. This guide provides solutions to potential problems you might face when working with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in media | - Exceeding the solubility limit in the final culture medium.- The DMSO concentration is too high. | - Ensure the final concentration of this compound is within a soluble range in your culture medium.- Perform a serial dilution of the DMSO stock solution in the medium.- Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent toxicity and precipitation. |
| No or low inhibitory effect | - Inactive compound due to improper storage or handling.- Insufficient inhibitor concentration or incubation time.- Cell line is not responsive to the stimulus or inhibitor. | - Use a fresh vial of the inhibitor or prepare a new stock solution.- Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.- Verify the expression and activity of IKKε in your cell line and confirm that the downstream pathway is functional. |
| Cell toxicity or death | - High concentration of the inhibitor.- High concentration of the solvent (DMSO).- Contamination of cell culture. | - Determine the cytotoxic concentration of the inhibitor using a cell viability assay (e.g., MTT or Trypan Blue exclusion).- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).- Maintain sterile cell culture techniques. |
| Inconsistent results | - Variability in cell density or passage number.- Inconsistent inhibitor preparation or handling.- Freeze-thaw cycles of the stock solution. | - Use cells at a consistent confluency and within a specific passage number range.- Prepare fresh dilutions of the inhibitor from a single-use aliquot of the stock solution for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Signaling Pathway
IKK epsilon is a key kinase in the innate immune signaling pathway. It is activated by various stimuli and, in turn, activates transcription factors that drive the expression of inflammatory and antiviral genes.
Figure 2. Simplified IKK epsilon signaling pathway showing key activation steps and the point of inhibition by this compound.
References
- 1. IKBKE - Wikipedia [en.wikipedia.org]
- 2. Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1292310-49-6 | MFCD28167836 | this compound [aaronchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound CAS#: 1292310-49-6 [chemicalbook.com]
- 6. meikem.com [meikem.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Optimizing IKK epsilon-IN-1 Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IKK epsilon-IN-1. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1). By targeting the ATP-binding sites of these kinases, it prevents the phosphorylation of their downstream substrates, thereby modulating inflammatory and immune responses.
Q2: What are the primary signaling pathways affected by this compound?
A2: this compound primarily impacts the signaling pathways regulated by IKKε and TBK1. These kinases are crucial components of the innate immune system, particularly in the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] Inhibition by this compound can therefore block the production of type I interferons and other inflammatory mediators.
Q3: What is the recommended starting concentration for cell-based assays?
A3: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. A good starting point for a dose-response experiment is a range from 1 nM to 10 µM. Based on its IC50 values, a concentration range of 100 nM to 1 µM is often effective for observing significant inhibition of IKKε/TBK1 activity in many cell lines.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, the solid compound should be kept at -20°C. The DMSO stock solution should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor of IKKε and TBK1, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. Some related inhibitors, such as BX-795, have been shown to have off-target activity against kinases like JNK and p38 MAP kinases.[1] It is crucial to perform dose-response experiments and include appropriate controls to validate the specificity of the observed effects in your experimental system.
Data Presentation
Inhibitor Potency
| Inhibitor Name | Target(s) | IC50 | Assay Conditions |
| This compound (TBK1/IKKε-IN-2) | TBK1 | 0.6 nM | Ulight kinase assay, 5 µM ATP |
| IKKε | 3.9 nM | Ulight kinase assay, 10 µM ATP | |
| Panc 02.13 cell proliferation | 5 µM | Cell-based assay |
Data sourced from publicly available information.
Solubility
| Compound | Solvent | Solubility |
| This compound | DMSO | 21.5 mg/mL |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on IKKε Pathway Activation via Western Blot
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of a downstream target of IKKε, such as IRF3.
Materials:
-
Cells expressing IKKε (e.g., RAW 264.7 macrophages)
-
This compound
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-IKKε, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 100 ng/mL) for a predetermined time (e.g., 30-60 minutes) to activate the IKKε pathway.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRF3, total IRF3, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 and loading control signals.
-
Plot the normalized data to determine the dose-dependent inhibitory effect of this compound.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the use of an MTT assay to evaluate the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Compound Instability: Repeated freeze-thaw cycles of the stock solution. 2. Cellular Variability: Differences in cell passage number, confluency, or health. 3. Assay Conditions: Variations in incubation times or reagent concentrations. | 1. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Standardize all assay parameters, including incubation times and reagent preparation. |
| No or weak inhibitory effect observed | 1. Incorrect Concentration: The concentrations used may be too low to inhibit the target. 2. Compound Inactivity: The inhibitor may have degraded. 3. Cell Line Insensitivity: The chosen cell line may not rely on the IKKε pathway for the measured outcome. | 1. Perform a broader dose-response curve, extending to higher concentrations. 2. Verify the integrity of the inhibitor stock. If in doubt, use a fresh batch. 3. Confirm the expression and activity of IKKε in your cell line. Consider using a positive control cell line known to be sensitive to IKKε inhibition. |
| High background in Western Blots | 1. Insufficient Blocking: The membrane was not blocked adequately. 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. 3. Inadequate Washing: Insufficient washing steps to remove unbound antibodies. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Optimize the antibody dilutions by performing a titration. 3. Increase the number and duration of washing steps with TBST. |
| Unexpected Cell Toxicity | 1. Off-target Effects: At high concentrations, the inhibitor may affect other kinases. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to some cells. | 1. Perform a kinase selectivity panel to identify potential off-targets. Use the lowest effective concentration of the inhibitor. 2. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%. Include a vehicle control with the same DMSO concentration. |
Visualizations
Caption: IKKε Signaling Pathway and Point of Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: Logical Troubleshooting Workflow.
References
potential off-target effects of IKK epsilon-IN-1
Welcome to the technical support center for IKK epsilon-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this inhibitor and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of IκB kinase ε (IKKε), also known as IKBKE.[1] IKKε is a non-canonical IKK kinase that plays a crucial role in innate immune signaling pathways, particularly in the activation of transcription factors like NF-κB and IRF3.[2]
Q2: Is this compound a selective inhibitor?
No, this compound is a dual inhibitor, meaning it also potently inhibits TANK-binding kinase 1 (TBK1).[3][4] IKKε and TBK1 are highly homologous kinases and share significant structural similarity, which makes the development of highly selective inhibitors challenging. Due to this dual specificity, any cellular effect observed using this inhibitor could be due to the inhibition of IKKε, TBK1, or both.
Q3: Are there other known names for this compound?
Yes, this compound is also marketed and described in literature under the names TBK1/IKKε-IN-2 and MDK10496.[1][4]
Q4: What are the known off-target effects of other IKKε/TBK1 inhibitors?
While a comprehensive kinome scan for this compound is not publicly available, studies on other less selective IKKε/TBK1 inhibitors, such as BX795, have revealed off-target activities against kinases like 3-phosphoinositide-dependent protein kinase 1 (PDK1), c-Jun N-terminal kinase (JNK), and p38 MAP kinase.[5][6] Some inhibitors have also been shown to affect the Akt signaling pathway.[1][5][6] It is plausible that at higher concentrations, this compound could exhibit a broader range of off-target effects.
Data Presentation
Inhibitor Potency
The following table summarizes the reported IC50 values for this compound against its primary targets.
| Target | IC50 (nM) | Assay Conditions |
| IKKε | 3.9 | Ulight kinase assay, 10 µM ATP |
| TBK1 | 0.6 | Ulight kinase assay, 5 µM ATP |
| TBK1 | 2.6 | Ulight kinase assay, 250 µM ATP |
Data sourced from multiple chemical suppliers.[3][7]
Mandatory Visualization
Caption: IKKε/TBK1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After Treatment with this compound
Question: My cells are showing a phenotype that I can't explain by the inhibition of IKKε alone. What could be the cause?
Answer:
This is a common issue when using kinase inhibitors and can arise from several factors:
-
Dual Inhibition of TBK1: The most likely reason for an unexpected phenotype is the concurrent inhibition of TBK1. IKKε and TBK1 have both overlapping and distinct functions. For example, while both are involved in the innate immune response, TBK1 has been shown to play a crucial role in autophagy and the survival of certain cancer cells.[8] Therefore, the observed phenotype may be a result of inhibiting both kinases.
-
Potential Off-Target Effects: Although a detailed selectivity profile for this compound is not available, at higher concentrations, it may inhibit other kinases. Based on data from similar inhibitors, consider the possibility of off-target effects on pathways regulated by PDK1, JNK, or p38 MAP kinase.[5][6]
-
Cell-Type Specificity: The roles of IKKε and TBK1 can be highly context-dependent. The specific genetic background and signaling network of your cell line will influence its response to the inhibitor.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: this compound is very potent in my biochemical assay, but I need a much higher concentration to see an effect in my cell-based assay. Why is there a discrepancy?
Answer:
This is a frequent observation and can be attributed to several factors:
-
Cellular Permeability: The inhibitor may have poor cell membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the assay buffer.
-
Efflux Pumps: Many cell lines express efflux pumps (e.g., P-glycoprotein) that can actively transport the inhibitor out of the cell, reducing its effective intracellular concentration.
-
High Intracellular ATP: Most in vitro kinase assays are performed at ATP concentrations close to the Km of the kinase. However, the intracellular ATP concentration is typically in the millimolar range. For ATP-competitive inhibitors like this compound, a higher intracellular ATP concentration will require a higher inhibitor concentration to achieve the same level of target inhibition.
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the free concentration available to bind to IKKε and TBK1.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 (half-maximal effective concentration) in your cellular assay to understand the potency in a cellular context.
-
Use a Positive Control: Include a known cell-permeable IKKε/TBK1 inhibitor (if available) to ensure your cellular assay is responsive.
-
Assess Target Engagement in Cells: Perform a Western blot to measure the phosphorylation of a direct downstream target of IKKε/TBK1 (e.g., IRF3 at Ser396 or TBK1 at Ser172) in your cells treated with a dose range of the inhibitor. This will confirm that the inhibitor is reaching its target and is active intracellularly.
Experimental Protocols
Protocol: Validating On-Target and Off-Target Effects in a Cellular Context
This protocol describes a general method for assessing the on-target and potential off-target effects of this compound in a cell-based experiment using Western blotting.
Materials:
-
Cell line of interest
-
This compound
-
Appropriate cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
Phospho-TBK1/NAK (Ser172)
-
Total TBK1
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
Phospho-Akt (Ser473) (as a potential off-target readout)
-
Total Akt
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Treatment:
-
Plate your cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours for signaling studies).
-
If studying a stimulated pathway, add the appropriate stimulus (e.g., LPS, poly(I:C)) for a short period before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C. It is recommended to probe for the phosphorylated protein first.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
A dose-dependent decrease in p-TBK1 and p-IRF3 will confirm on-target activity.
-
Changes in the phosphorylation of other kinases (e.g., p-Akt) may indicate off-target effects.
-
References
- 1. An off-target effect of BX795 blocks herpes simplex virus type-1 infection of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKBKE inhibitor of nuclear factor kappa B kinase subunit epsilon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TBK1/IKKε-IN-2 | IκB/IKK | TargetMol [targetmol.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. An off-target effect of BX795 blocks herpes simplex virus type 1 infection of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BX-795 inhibits neuroblastoma growth and enhances sensitivity towards chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: IKK epsilon-IN-1 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual IKKε/TBK1 inhibitor, IKK epsilon-IN-1. The information is presented in a question-and-answer format to directly address potential issues encountered during cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1). Its primary mechanism of action is the competitive inhibition of the ATP binding sites of these kinases, which prevents the phosphorylation of their downstream substrates. This inhibition disrupts signaling pathways involved in innate immunity, inflammation, and cell survival.
Q2: What are the known IC50 values for this compound?
The inhibitory potency of this compound has been determined in both biochemical and cell-based assays. It is important to note that biochemical IC50 values are typically lower than those observed in cellular assays due to factors such as cell permeability and off-target effects.
| Assay Type | Target | IC50 Value |
| Biochemical Assay | TBK1 | 0.6 nM |
| Biochemical Assay | TBK1 | 2.6 nM |
| Biochemical Assay | IKKε | 3.9 nM |
| Cell Proliferation | Panc 02.13 cells | 5 µM |
Q3: In what solvent should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, stock solutions should also be stored at -20°C.
Troubleshooting Guides
This section addresses common problems that may arise during the assessment of this compound cytotoxicity.
Problem 1: Higher than expected IC50 value or no cytotoxic effect observed.
Possible Cause 1: Suboptimal Cell Line Choice
-
Explanation: The cytotoxic effect of this compound is dependent on the cellular context and the reliance of the cell line on the IKKε/TBK1 signaling pathway for survival and proliferation.
-
Solution: Select cell lines where the IKKε/TBK1 pathway is known to be active or plays a crucial role. This can be confirmed by western blot analysis of downstream targets like phosphorylated IRF3 or by reviewing relevant literature for your cell model.
Possible Cause 2: Compound Instability or Precipitation
-
Explanation: this compound may degrade with improper storage or precipitate in aqueous culture media at high concentrations.
-
Solution:
-
Ensure the compound is stored correctly at -20°C.
-
Prepare fresh dilutions of the inhibitor from a DMSO stock for each experiment.
-
When adding the inhibitor to cell culture media, ensure thorough mixing to prevent precipitation. Visually inspect the media for any signs of precipitation.
-
Possible Cause 3: Insufficient Incubation Time
-
Explanation: The effects of this compound may be more cytostatic (inhibiting cell growth) than cytotoxic (inducing cell death) in certain cell lines. A short incubation period may not be sufficient to observe a significant reduction in cell viability.
-
Solution: Extend the incubation time with the inhibitor. Consider a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal endpoint for observing a cytotoxic or anti-proliferative effect.
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Variability in Cell Seeding Density
-
Explanation: The initial number of cells seeded can significantly impact the final cell viability readout.
-
Solution: Maintain a consistent cell seeding density across all experiments. Optimize the seeding density to ensure cells are in the logarithmic growth phase at the time of treatment and do not become over-confluent by the end of the experiment.
Possible Cause 2: Edge Effects in Microplates
-
Explanation: Evaporation from the wells at the edge of a microplate can lead to increased compound concentration and affect cell viability, leading to skewed results.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
Possible Cause 3: Inaccurate Pipetting
-
Explanation: Small errors in pipetting can lead to significant variations in inhibitor concentration and cell numbers.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing at each step.
Experimental Protocols
Below are detailed protocols for common cytotoxicity and cell viability assays that can be adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Appropriate cell line and culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Appropriate cell line and culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Measurement: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (lysed cells) and the spontaneous LDH release control (untreated cells).
Visualizations
how to dissolve IKK epsilon-IN-1 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IKK epsilon (IKKε) inhibitor, IKK epsilon-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 21.5 mg/mL. For most biological experiments, it is advisable to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM. You can then make serial dilutions of this stock solution in DMSO before further diluting into your aqueous experimental medium. Avoid making initial serial dilutions directly in aqueous buffers, as this can cause the compound to precipitate.
Q3: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A3: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to avoid cytotoxic effects.[1][2] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[3][4]
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. This is often due to "solvent shock." Here are some strategies to avoid this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[5]
-
Thorough Mixing: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.[6]
-
Lower Final Concentration: The compound may only be soluble in the aqueous medium at its final working concentration.[5]
-
Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always validate the DMSO tolerance of your specific cell line.[7]
Troubleshooting Guides
Issue 1: Difficulty in completely dissolving this compound powder in DMSO.
-
Possible Cause: The compound may require more energy to dissolve, or the DMSO may have absorbed moisture.
-
Troubleshooting Steps:
-
Vortexing: Vortex the solution vigorously.
-
Sonication: Use an ultrasound bath for several minutes to aid dissolution.[8]
-
Gentle Heating: If the compound is thermostable, you can gently warm the solution (e.g., to 37°C) to increase solubility.[8]
-
Use Anhydrous DMSO: DMSO is hygroscopic. Use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution, as water contamination can reduce solubility.[5]
-
Issue 2: The inhibitor precipitates out of the working solution over time.
-
Possible Cause: The compound may have low kinetic solubility and is reaching its thermodynamic solubility limit in the aqueous buffer, which can be exacerbated by lower temperatures.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working solutions immediately before each experiment.
-
Storage Conditions: If short-term storage is necessary, consider storing the working solution at room temperature if the compound is stable.
-
Filter Before Use: Before applying to cells, filter the working solution to remove any precipitate that may have formed.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent inhibitor concentration due to incomplete dissolution or precipitation, or degradation of the compound.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before each experiment, visually inspect your stock and working solutions to ensure the inhibitor is fully dissolved.
-
Aliquot Stock Solutions: Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Run Appropriate Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | 21.5 mg/mL | DMSO | Internal Data |
| Recommended Max. Final DMSO Concentration in Cell Culture | ≤ 0.1% | Aqueous Medium | [1][2] |
| Tolerable Final DMSO Concentration for Some Cell Lines | Up to 0.5% | Aqueous Medium | [3][4] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or WST-based Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO.
-
Further dilute the DMSO serial dilutions into pre-warmed complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerance limit of the cells (ideally ≤ 0.1%).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or WST) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for IKKε Pathway Analysis
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
If applicable, stimulate the cells with an agonist (e.g., LPS) to activate the IKKε pathway.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IRF3, total IRF3, phospho-STAT1, total STAT1, or IKKε itself) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or autoradiography film.
-
In Vitro Kinase Assay
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing recombinant active IKKε enzyme, a suitable substrate (e.g., a peptide containing the IKKε phosphorylation motif), and the kinase assay buffer.
-
Add this compound at various concentrations to the reaction tubes. Include a no-inhibitor control.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to the mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer or a solution containing EDTA).
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Detect the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
-
-
Data Analysis: Quantify the band intensity to determine the inhibitory effect of this compound on IKKε kinase activity.
Visualizations
Caption: IKK epsilon (IKKε) signaling pathway in innate immunity.
Caption: General experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. ptglab.com [ptglab.com]
troubleshooting IKK epsilon-IN-1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IKK epsilon-IN-1, a dual inhibitor of IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor that targets the ATP-binding sites of two noncanonical IκB kinases: IKKε and TBK1.[1] These kinases are crucial components of innate immune signaling pathways. By inhibiting their activity, this compound can block the phosphorylation and subsequent activation of downstream transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB pathway.[2][3]
Q2: What are the expected downstream effects of treating cells with this compound?
Treatment with this compound is expected to lead to a reduction in the production of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This is a direct consequence of the inhibition of IRF3 and NF-κB activation.[2][4] In cancer cell lines where IKKε or TBK1 are overexpressed or hyperactive, the inhibitor can lead to decreased cell proliferation and survival.[5][6]
Q3: In which signaling pathways does this compound play a role?
This compound primarily impacts the toll-like receptor (TLR) and RIG-I-like receptor (RLR) signaling pathways, which are central to the antiviral response.[2][7] It also affects NF-κB signaling initiated by various stimuli, including TNF-α and IL-1β, although its effects can be cell-type and stimulus-dependent.[2] Additionally, IKKε and TBK1 are implicated in oncogenic signaling, autophagy, and the regulation of cell death pathways like apoptosis and necroptosis.[5][8][9]
Q4: Are there known off-target effects for this compound or similar inhibitors?
While this compound is designed to be a dual inhibitor of IKKε and TBK1, like many kinase inhibitors, the possibility of off-target effects exists. For instance, the related inhibitor BX-795 has been reported to have off-target activity against JNK and p38 MAP kinases.[2] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Q5: What is the functional relationship between IKKε and TBK1?
IKKε and TBK1 are highly homologous kinases with partially redundant functions, particularly in the phosphorylation of IRF3.[3][7] In some cellular contexts, the loss of TBK1 can be compensated by an upregulation of IKKε.[7] Due to this redundancy, dual inhibition with a compound like this compound is often necessary to achieve a significant blockade of the pathway.
Troubleshooting Experimental Results
Problem 1: No observable effect on IRF3 phosphorylation or IFN-β production after treatment with this compound.
-
Possible Cause 1: Inhibitor Inactivity.
-
Troubleshooting Steps:
-
Confirm the proper storage of this compound (typically at -20°C).
-
Ensure the inhibitor was fully dissolved in a suitable solvent (e.g., DMSO) before dilution in culture medium.
-
Prepare fresh dilutions for each experiment.
-
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary between cell types.
-
Consult the literature for effective concentrations used in similar experimental setups.
-
-
-
Possible Cause 3: Inappropriate Timing of Treatment and Stimulation.
-
Troubleshooting Steps:
-
The timing of inhibitor addition relative to the stimulus (e.g., LPS, poly(I:C)) is critical. Pre-incubation with this compound for a sufficient period (e.g., 1-2 hours) before stimulation is often required.
-
Optimize the duration of stimulation to capture the peak of IRF3 phosphorylation or IFN-β expression.
-
-
-
Possible Cause 4: Redundant Signaling Pathways.
-
Troubleshooting Steps:
-
In some cell types or with certain stimuli, other kinases may contribute to IRF3 activation.
-
Consider using cell lines with genetic knockouts of IKKε and/or TBK1 as controls to confirm the on-target effect of the inhibitor.
-
-
Problem 2: Unexpected decrease in cell viability in control (unstimulated) cells treated with this compound.
-
Possible Cause 1: Off-Target Cytotoxicity.
-
Troubleshooting Steps:
-
Reduce the concentration of this compound. High concentrations of kinase inhibitors can have off-target toxic effects.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of inhibitor concentrations to determine the maximum non-toxic dose.
-
Compare the effects of this compound with other IKKε/TBK1 inhibitors to see if the toxicity is compound-specific.
-
-
-
Possible Cause 2: Basal Signaling Dependence.
-
Troubleshooting Steps:
-
Some cancer cell lines exhibit a dependency on basal IKKε/TBK1 signaling for survival.[5] The observed cytotoxicity may be an on-target effect.
-
Characterize the basal activity of the IKKε/TBK1 pathway in your cell line.
-
-
Problem 3: Inconsistent results in NF-κB reporter assays.
-
Possible Cause 1: Cell-Type and Stimulus-Specific Effects.
-
Troubleshooting Steps:
-
The role of IKKε and TBK1 in NF-κB activation is complex and can be either activating or inhibitory depending on the context.[2]
-
Clearly define your experimental system (cell type, stimulus) and consult the literature for expected outcomes under those specific conditions. IKKε/TBK1 are not always the primary drivers of NF-κB activation.[10]
-
-
-
Possible Cause 2: Crosstalk with other Signaling Pathways.
-
Troubleshooting Steps:
-
Inhibition of IKKε/TBK1 can lead to compensatory activation of other pathways that influence NF-κB.
-
Analyze multiple components of the NF-κB pathway (e.g., IκBα degradation, p65 phosphorylation at different sites) to get a more complete picture of the signaling dynamics.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of IKKε/TBK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions |
| Idronoxil | IKKε | 490 | IFN-β luciferase reporter system |
| Idronoxil | TBK1 | 960 | IFN-β luciferase reporter system |
| BX-795 | IKKε/TBK1 | Varies | Dose-dependent inhibition observed in in vitro kinase assays[11] |
Note: IC50 values are highly dependent on assay conditions, including ATP concentration.
Experimental Protocols
Protocol 1: Western Blot Analysis of IRF3 Phosphorylation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. The following day, pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., poly(I:C), LPS) for the optimized duration to induce IRF3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total IRF3 as a loading control.
-
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24-48 hours, pre-treat the cells with this compound or vehicle control for 1-2 hours, followed by stimulation with an NF-κB activating agent (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the unstimulated control.
Visualizations
Caption: IKKε/TBK1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Targeting TBK1 and IKKε with synthetic flavonoid reduces COVID-19-like immunopathology in a mouse model | BioWorld [bioworld.com]
- 2. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IκB-Kinase-epsilon (IKKε) over-expression promotes the growth of prostate cancer through the C/EBP-β dependent activation of IL-6 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]
- 8. TBK1 and IKKε prevent premature cell death by limiting the activity of both RIPK1 and NLRP3 death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of TBK1 and IKKε, the non-canonical IκB kinases, as crucial pro-survival factors in HTLV-1-transformed T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: IKK epsilon-IN-1 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of IKK epsilon-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that dually targets TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε) with IC50 values of 1.0 nM and 5.6 nM, respectively.[1] IKKε is a non-canonical IκB kinase that plays a crucial role in signaling pathways related to innate immunity, inflammation, and oncogenesis.[2][3][4] By inhibiting IKKε, this compound can modulate the activity of transcription factors such as NF-κB and IRF3, which are involved in the expression of various genes controlling immune and inflammatory responses.[2]
Q2: What are the primary applications of this compound in research?
A2: Given its mechanism of action, this compound is primarily used to investigate the biological functions of the IKKε/TBK1 signaling axis.[5] This includes studies in oncology, where IKKε has been identified as an oncogene in certain cancers like breast and prostate cancer.[6][7][8] It is also valuable in immunology and inflammation research to understand its role in antiviral responses and inflammatory diseases.[2][9]
Q3: My this compound compound has low aqueous solubility. What is a recommended formulation for in vivo studies?
A3: Poor aqueous solubility is a common challenge for many kinase inhibitors.[10] For in vivo oral administration of this compound, a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) is a recommended starting point.[1] For example, a 5 mg/mL suspension can be prepared by evenly mixing the compound in a 1 mL CMC-Na solution.[1] For other routes of administration or if this formulation proves suboptimal, exploring other strategies such as co-solvent systems (e.g., DMSO, PEG300), lipid-based formulations, or amorphous solid dispersions may be necessary.[11][12]
Q4: How can I confirm that the observed in vivo effects are due to on-target inhibition of IKKε?
A4: Distinguishing on-target from off-target effects is critical. A multi-pronged approach is recommended:
-
Pharmacodynamic (PD) Biomarkers: Measure the phosphorylation of known downstream substrates of IKKε (e.g., STAT1, CYLD, or IRF3) in tumor or surrogate tissues. A correlation between this compound exposure and reduced phosphorylation of these biomarkers provides evidence of target engagement.[2]
-
Rescue Experiments: In a cell-based model, if the inhibitor's effect can be reversed by expressing a form of IKKε that is resistant to the inhibitor, this provides strong evidence for on-target activity.[13]
-
In Vitro Kinase Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited at the experimental concentration, revealing potential off-target interactions.[13]
Q5: What are potential reasons for a discrepancy between high in vitro potency and low in vivo efficacy?
A5: This is a common challenge in drug development.[13] Potential reasons include:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor tissue distribution, preventing it from reaching the target at sufficient concentrations.[14]
-
Suboptimal Formulation: The formulation may not be effectively delivering the compound into circulation.[11]
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance through various mechanisms not present in in vitro cultures.
-
Compound Instability: The inhibitor may be unstable in the biological environment.[13]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Conduct a Pharmacokinetic (PK) Study: Determine key PK parameters (Cmax, Tmax, AUC, half-life) to understand the compound's exposure profile.[14]2. Optimize Formulation: If bioavailability is low, test alternative formulations such as lipid-based systems or co-solvents to improve solubility and absorption.[11][12]3. Adjust Dosing Regimen: Based on PK data, modify the dose and/or frequency of administration to maintain plasma concentrations above the target IC50. |
| Lack of Target Engagement | 1. Perform a Pharmacodynamic (PD) Study: Measure the levels of phosphorylated IKKε substrates (e.g., p-STAT1, p-IRF3) in tumor tissue at various time points after dosing to confirm target inhibition.[15]2. Establish PK/PD Relationship: Correlate drug exposure (PK) with target modulation (PD) to determine the concentration required for sustained target inhibition.[15] |
| Tumor Resistance | 1. Intrinsic Resistance: Confirm the sensitivity of your cancer cell line to IKKε inhibition in vitro before initiating in vivo studies.2. Acquired Resistance: Analyze resistant tumors for potential upregulation of bypass signaling pathways.3. Combination Therapy: Consider combining this compound with inhibitors of parallel or downstream survival pathways to overcome resistance.[16] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Standardize Preparation: Ensure a consistent and standardized procedure for preparing the dosing formulation for every experiment.2. Check for Homogeneity: If using a suspension, ensure it is well-mixed before each dose is drawn to prevent settling and inconsistent dosing. |
| Animal-to-Animal Variability | 1. Increase Group Size: Use a sufficient number of animals per group to achieve statistical power.2. Randomization: Properly randomize animals into treatment groups based on tumor size and body weight. |
| Technical Errors | 1. Accurate Dosing: Calibrate all equipment and use precise techniques for dose administration (e.g., oral gavage, intravenous injection).2. Consistent Tumor Measurement: Use calipers for consistent tumor volume measurements and have the same individual perform the measurements if possible. |
Issue 3: Observed Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing adverse effects.2. Modified Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent dosing) to allow for recovery between treatments. |
| Off-Target Toxicity | 1. Kinome Profiling: Perform in vitro kinase screening to identify potential off-target kinases that might be responsible for the observed toxicity.[13]2. Use a More Selective Inhibitor: If available, compare the toxicity profile with a structurally different and more selective IKKε inhibitor. |
| Vehicle-Related Toxicity | 1. Conduct a Vehicle-Only Control Study: Administer the vehicle alone to a cohort of animals to assess its tolerability.2. Optimize Vehicle Composition: If the vehicle is causing toxicity, explore alternative, less toxic excipients. |
Data Presentation
The following tables contain hypothetical but representative data for illustrative purposes.
Table 1: Representative Pharmacokinetic (PK) Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| Intravenous (IV) | 2 | 650 | 0.1 | 1500 | 3.5 | N/A |
| Oral (PO) - CMC-Na | 10 | 300 | 2.0 | 2250 | 4.0 | 30 |
| Oral (PO) - Lipid-Based | 10 | 750 | 1.5 | 5250 | 4.2 | 70 |
Table 2: Representative Tumor Growth Inhibition (TGI) in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | TGI (%) | Change in Body Weight (%) |
| Vehicle (CMC-Na) | - | 1800 ± 350 | N/A | +5 |
| This compound | 10 | 1100 ± 250 | 39 | +2 |
| This compound | 30 | 550 ± 180 | 69 | -3 |
| Positive Control | - | 600 ± 200 | 67 | -5 |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study
-
Animal Model: Use male BALB/c mice (n=3 per time point).
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples by centrifugation to separate plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software.
Protocol 2: Pharmacodynamic (PD) Study
-
Animal Model: Use tumor-bearing mice (e.g., nude mice with xenografts).
-
Dosing: Administer a single dose of this compound at an efficacious dose.
-
Tissue Collection: Euthanize animals at various time points post-dose (e.g., 2, 8, 24 hours) and collect tumor and/or surrogate tissues.
-
Tissue Processing: Snap-freeze tissues for Western blotting or fix in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot: Prepare protein lysates and analyze the phosphorylation status of IKKε substrates (e.g., p-STAT1, p-IRF3) relative to the total protein levels.
-
IHC: Stain tissue sections with antibodies against the relevant phospho-biomarkers.
-
-
Data Analysis: Quantify the change in biomarker levels relative to vehicle-treated controls.
Protocol 3: Tumor Xenograft Efficacy Study
-
Cell Line: Use a cancer cell line with known sensitivity to IKKε inhibition.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound at different doses, positive control). Administer treatment daily via the predetermined route.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the animals, excise the tumors, and weigh them.
Visualizations
Caption: IKK epsilon signaling pathway and point of inhibition.
Caption: Workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.abclonal.com [static.abclonal.com]
- 4. Advances in IKBKE as a potential target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. IκB-Kinase-epsilon (IKKε) over-expression promotes the growth of prostate cancer through the C/EBP-β dependent activation of IL-6 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology [frontiersin.org]
- 10. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
IKK epsilon-IN-1 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of the IKK epsilon (IKKε) inhibitor, IKK epsilon-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C under desiccating conditions. When stored properly, the compound can be stable for up to 12 months.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, these DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the stability of this compound in DMSO?
Q4: Can I store this compound in aqueous solutions like cell culture media?
No, it is not recommended to store this compound in aqueous solutions for extended periods. Dilute the DMSO stock solution in your experimental buffer or cell culture medium immediately before use.
Data Presentation: Stability of Small Molecule Inhibitors in DMSO
The following tables summarize general stability data for small molecule inhibitors stored in DMSO, which can serve as a guideline for handling this compound.
Table 1: General Stability of Compounds in DMSO at Various Temperatures
| Storage Temperature | Duration | Observation |
| 40°C | 15 weeks | Most compounds are stable. |
| Room Temperature | 3 months | 92% of compounds are stable. |
| Room Temperature | 6 months | 83% of compounds are stable. |
| Room Temperature | 1 year | 52% of compounds are stable. |
| 4°C (in 90% DMSO/10% water) | 2 years | 85% of compounds are stable. |
| -15°C | 11 freeze-thaw cycles | No significant compound loss observed. |
Note: This is generalized data and the stability of this compound may vary.
Troubleshooting Guides
Problem 1: Loss of this compound Activity in Assays
-
Potential Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Step:
-
Prepare a fresh stock solution of this compound from the solid compound.
-
Ensure DMSO stock solutions are stored in small, single-use aliquots at -80°C.
-
Avoid multiple freeze-thaw cycles.
-
Protect the compound from light.
-
-
-
Potential Cause: Compound precipitation in aqueous assay buffer.
-
Troubleshooting Step:
-
Visually inspect the working solution for any precipitates.
-
Ensure the final DMSO concentration in the assay is low (typically <0.5%) and well-tolerated by the cells or assay system.
-
Consider pre-warming the assay buffer before adding the DMSO stock solution.
-
-
Problem 2: Inconsistent Experimental Results
-
Potential Cause: Variability in compound concentration.
-
Troubleshooting Step:
-
Always use a freshly prepared dilution from a single-use aliquot of the DMSO stock for each experiment.
-
Ensure the stock solution is completely thawed and vortexed gently before making dilutions.
-
-
-
Potential Cause: Variability in cell culture conditions.
-
Troubleshooting Step:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density for all experiments.
-
Standardize incubation times with the inhibitor.
-
-
Experimental Protocols
Protocol: Inhibition of IKKε-mediated Signaling in a Cell-Based Assay (Western Blot Analysis)
This protocol describes a general method to assess the inhibitory activity of this compound on the IKKε signaling pathway by measuring the phosphorylation of a downstream target.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line known to express IKKε (e.g., a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TBK1/IKKε, anti-IKKε, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from a freshly thawed DMSO stock solution. Include a vehicle control (DMSO only).
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein quantification assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TBK1/IKKε) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies against total IKKε and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: IKK epsilon signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
Technical Support Center: Minimizing Variability in IKK epsilon-IN-1 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in IKK epsilon-IN-1 assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is IKK epsilon and why is it a therapeutic target?
IκB kinase ε (IKKε), also known as IKKi, is a serine/threonine kinase that plays a crucial role in innate immunity, inflammation, and oncogenesis.[1] It is a non-canonical IκB kinase that can activate the transcription factors NF-κB and IRF3, leading to the expression of genes involved in inflammatory responses and cell survival.[2] Aberrant IKKε activity has been linked to various inflammatory diseases and cancers, making it an attractive therapeutic target for drug development.[2]
Q2: What is this compound and how does it work?
This compound is a potent and selective inhibitor of IKK epsilon. While specific data for "this compound" is limited, a closely related or identical compound, TBK1/IKKε-IN-2, is a dual inhibitor of TANK-binding kinase 1 (TBK1) and IKK epsilon.[3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of its downstream substrates.
Q3: What are the typical IC50 values for IKK epsilon inhibitors?
The half-maximal inhibitory concentration (IC50) for an IKK epsilon inhibitor can vary significantly depending on the assay format (biochemical vs. cell-based) and the specific conditions, such as ATP concentration. For example, TBK1/IKKε-IN-2 has been reported to have the following IC50 values:
| Assay Type | Target | ATP Concentration | IC50 |
| Biochemical (Ulight kinase assay) | IKKε | 10 µM | 3.9 nM[3] |
| Cell-Based (Panc 02.13 proliferation) | N/A | Cellular ATP | 5 µM[3] |
Q4: Why are my biochemical and cell-based assay IC50 values for this compound so different?
It is common to observe a significant difference between IC50 values obtained from biochemical and cell-based assays.[4] Several factors contribute to this discrepancy:
-
ATP Concentration: Biochemical assays are often performed at or near the Km of ATP for the kinase, while intracellular ATP concentrations are much higher (in the millimolar range). For ATP-competitive inhibitors like this compound, the higher cellular ATP concentration will compete with the inhibitor, leading to a higher apparent IC50 in cell-based assays.[4][5]
-
Cell Permeability: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Poor cell permeability will result in a lower effective intracellular concentration of the inhibitor and a higher IC50 value.
-
Off-Target Effects: In a cellular environment, the inhibitor may interact with other kinases or cellular components, which can influence the observed phenotype and the calculated IC50.[2]
-
Cellular Efflux: Cells may actively transport the inhibitor out, reducing its intracellular concentration.
Q5: What is a Z'-factor and why is it important for my this compound assay?
The Z'-factor (pronounced "Z-prime factor") is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.[6][7] It provides a measure of the separation between the positive and negative controls, taking into account the variability of the data. A Z'-factor is calculated using the means and standard deviations of the positive and negative controls.
The interpretation of the Z'-factor is as follows:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: A poor assay that is not suitable for screening.
A high Z'-factor indicates a large signal window and low data variability, giving you confidence in the hits identified from your screen.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
Issue 1: High Variability in Replicate Wells
Possible Causes:
-
Pipetting Errors: Inconsistent liquid handling can introduce significant variability.
-
Poor Mixing: Inadequate mixing of reagents in the assay plate can lead to non-uniform reactions.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.
-
Compound Precipitation: The inhibitor may not be fully soluble in the assay buffer at the tested concentrations.
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique. For HTS, consider using automated liquid handlers.
-
Mixing: Ensure thorough mixing after each reagent addition by gently tapping the plate or using a plate shaker.
-
Minimize Evaporation: Use plate lids, and consider filling the outer wells with sterile water or buffer to create a humidified environment.
-
Solubility Check: Visually inspect for compound precipitation. If necessary, adjust the solvent concentration (e.g., DMSO) or test a lower concentration range of the inhibitor.
Issue 2: Inconsistent IC50 Values Between Experiments
Possible Causes:
-
Reagent Variability: Differences in reagent lots (e.g., enzyme, substrate, ATP) can affect assay performance.
-
Inconsistent ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[5]
-
Variable Incubation Times: Deviations in incubation times can alter the extent of the enzymatic reaction.
-
Compound Stability: The inhibitor may degrade over time, especially if not stored properly.
Troubleshooting Steps:
-
Reagent Quality Control: Qualify new lots of critical reagents to ensure consistency.
-
Standardize ATP Concentration: Prepare a fresh, accurately quantified stock of ATP for each set of experiments.
-
Precise Timing: Use a multichannel pipette or automated dispenser to start and stop reactions simultaneously.
-
Proper Compound Handling: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C in a desiccated environment. Aliquot the compound to avoid repeated freeze-thaw cycles.
Issue 3: Low or No Kinase Activity
Possible Causes:
-
Inactive Enzyme: The IKK epsilon enzyme may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).[8]
-
Incorrect Buffer Conditions: The pH, salt concentration, or co-factors in the assay buffer may be suboptimal for IKK epsilon activity.
-
Degraded Substrate or ATP: The substrate or ATP may have degraded, preventing the kinase reaction.
Troubleshooting Steps:
-
Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Thaw on ice immediately before use.
-
Buffer Optimization: Ensure the assay buffer composition is appropriate for IKK epsilon. A typical kinase buffer contains a buffering agent (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
-
Fresh Reagents: Use fresh, high-quality substrate and ATP for your assays.
Issue 4: High Background Signal
Possible Causes:
-
Compound Interference: The inhibitor itself may be fluorescent or may interfere with the detection reagents (e.g., luciferase in luminescence-based assays).
-
Contaminated Reagents: Reagents may be contaminated with ATP or other substances that generate a background signal.
-
Non-specific Binding: The inhibitor or other assay components may bind non-specifically to the assay plate.
Troubleshooting Steps:
-
Compound Interference Controls: Run controls with the inhibitor and detection reagents in the absence of the kinase reaction to assess for direct interference.
-
Reagent Purity: Use high-purity reagents and sterile, nuclease-free water.
-
Plate Selection: Use low-binding assay plates.
Experimental Protocols
Biochemical IKK epsilon Assay (ADP-Glo™ Format)
This protocol is adapted from a general method for assaying IKK epsilon activity.[8]
Materials:
-
Active IKK epsilon enzyme
-
IKK epsilon substrate (e.g., a specific peptide)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute the compound in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[9]
-
Enzyme Preparation: Dilute the active IKK epsilon enzyme in Kinase Assay Buffer to the desired concentration.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of the diluted IKK epsilon enzyme to all wells except the "no enzyme" control wells. Add 2.5 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of substrate and ATP (at the desired concentration, e.g., 10 µM) to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IKK epsilon Assay (Phospho-Substrate Detection)
This is a general protocol for measuring the inhibition of IKK epsilon-mediated phosphorylation of a downstream substrate in cells.
Materials:
-
Cells expressing IKK epsilon and a known downstream substrate (e.g., STAT1)[2]
-
Cell culture medium and supplements
-
This compound
-
Stimulus to activate the IKK epsilon pathway (if necessary)
-
Lysis buffer
-
Phospho-specific antibody for the IKK epsilon substrate
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate or fluorescence plate reader)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a predetermined amount of time (e.g., 1-2 hours).
-
Stimulation: If required, stimulate the cells with an appropriate agonist to activate the IKK epsilon pathway.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Substrate Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for the IKK epsilon substrate.
-
ELISA/HTRF: Use a plate-based immunoassay to quantify the levels of the phosphorylated substrate.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate in the treated samples relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified IKK epsilon signaling pathway.
Caption: General workflow for a biochemical this compound assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. benchchem.com [benchchem.com]
IKK epsilon-IN-1 interference with other reagents
Welcome to the technical support center for IKK epsilon-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known by its synonym TBK1/IKKε-IN-2, is a potent small molecule inhibitor of I-kappa-B kinase epsilon (IKKε, also known as IKBKE) and TANK-binding kinase 1 (TBK1).[1] These two kinases are key regulators of innate immunity, inflammation, and oncogenic signaling pathways.[2][3]
Q2: What are the physical and chemical properties of this compound?
This compound is a white solid with the following properties:
| Property | Value |
| Synonym | TBK1/IKKε-IN-2 |
| CAS Number | 1292310-49-6 |
| Molecular Formula | C₂₆H₂₇N₅O₃ |
| Molecular Weight | 457.53 g/mol |
| Solubility | Soluble in DMSO (21.5 mg/mL) |
Q3: What is the potency of this compound against its target kinases?
The inhibitory activity of this compound has been determined in biochemical and cell-based assays. As an ATP-competitive inhibitor, its IC₅₀ is dependent on the ATP concentration in biochemical assays.
| Assay Type | Target | IC₅₀ | ATP Concentration |
| Biochemical | TBK1 | 0.6 nM | 5 µM |
| Biochemical | TBK1 | 2.6 nM | 250 µM |
| Biochemical | IKKε | 3.9 nM | 10 µM |
| Cell-based (Proliferation) | Panc 02.13 cells | 5 µM | N/A |
Data sourced from MedChemExpress.[4]
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, prepare concentrated stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). It is recommended to store these stock solutions at -20°C for up to three months.[5] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. When stored at room temperature, the stability of compounds in DMSO can decrease significantly.[5]
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced artifacts and cytotoxicity, it is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, ideally at or below 0.1%.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
Potential Cause 1: Compound Instability
Small molecule inhibitors can have limited stability in aqueous cell culture media.[5]
-
Recommendation: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods.[5] For long-term experiments, consider replacing the media with freshly diluted inhibitor at regular intervals.
Potential Cause 2: Off-Target Effects
While this compound is a potent inhibitor of IKKε and TBK1, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[8]
-
Recommendation: Perform dose-response experiments to determine the optimal concentration range for your specific cell type and assay. Whenever possible, validate your findings using a structurally different inhibitor of the same target or by genetic approaches such as siRNA or CRISPR-mediated knockout of IKKε and/or TBK1.
Potential Cause 3: Assay Interference
Some small molecules can interfere with assay readouts. For example, they might inhibit luciferase in reporter assays or affect cellular metabolism, leading to skewed results in viability assays like the MTT assay.[9][10][11][12][13]
-
Recommendation:
-
Luciferase Assays: To check for direct inhibition of luciferase, run a control experiment with a constitutively active luciferase reporter or with recombinant luciferase enzyme in the presence of this compound.[9]
-
MTT/XTT Assays: The MTT assay is dependent on cellular metabolic activity, which can be altered by kinase inhibitors.[10][12][13] It is advisable to confirm viability results with a non-metabolic assay, such as trypan blue exclusion or a cell counting method.
-
Fluorescence-based Assays: Test for compound autofluorescence by measuring the signal of the compound in assay buffer without cells or other reagents.
-
Problem 2: Difficulty in detecting downstream pathway inhibition by Western Blot.
Potential Cause 1: Incorrect Time Point
The phosphorylation of downstream targets of IKKε and TBK1, such as IRF3 or STAT1, can be transient.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for observing the inhibition of substrate phosphorylation after treatment with this compound.
Potential Cause 2: Antibody Issues
The quality of phospho-specific antibodies can vary.
-
Recommendation: Validate your primary antibodies using appropriate positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking buffers.
Potential Cause 3: Insufficient Inhibition
The concentration of the inhibitor may not be sufficient to achieve complete inhibition in your specific cell line.
-
Recommendation: Increase the concentration of this compound in a dose-response manner. Ensure that the final DMSO concentration remains non-toxic to the cells.
Problem 3: Inconsistent IC₅₀ values in in vitro kinase assays.
Potential Cause 1: ATP Concentration
This compound is an ATP-competitive inhibitor. Therefore, the measured IC₅₀ value will be dependent on the concentration of ATP in the assay.[4]
-
Recommendation: Maintain a consistent ATP concentration across all experiments. It is common practice to perform kinase assays at an ATP concentration close to the Km value for the specific kinase.
Potential Cause 2: Enzyme and Substrate Quality
The purity and activity of the recombinant IKKε or TBK1 enzyme and the substrate can affect the results.
-
Recommendation: Use high-purity, active enzymes and substrates. Verify the activity of your enzyme stock.
Potential Cause 3: Assay Conditions
Factors such as incubation time, temperature, and buffer composition can influence the outcome of the assay.
-
Recommendation: Ensure that the kinase reaction is in the linear range. Perform a time-course experiment to determine the optimal reaction time. Use a standardized kinase assay buffer.
Experimental Protocols
General Protocol for Cellular Assays
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Further dilute this stock solution in cell culture medium to the desired final concentrations immediately before use.
-
Cell Treatment: Replace the existing cell culture medium with the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period, which should be optimized for your specific experiment.
-
Downstream Analysis: Perform downstream analyses such as Western blotting, viability assays, or reporter gene assays.
General Protocol for Western Blot Analysis of IKKε/TBK1 Pathway Inhibition
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396), total IRF3, phospho-STAT1 (Tyr701), total STAT1, or other relevant pathway members overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
General Protocol for In Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of recombinant IKKε or TBK1 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide substrate like TBK1-Tide) in kinase buffer.[14][15]
-
Prepare a solution of ATP in kinase buffer at a concentration close to the Km of the kinase.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Setup:
-
In a microplate, add the kinase, substrate, and this compound (or DMSO vehicle control).
-
Pre-incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.
-
Detection: Stop the reaction and detect kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.[14]
-
Luminescence-based assay: Using a kit like ADP-Glo™ to measure the amount of ADP produced.
-
Fluorescence-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: IKK epsilon and TBK1 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aminer.org [aminer.org]
- 11. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. search.library.uvic.ca [search.library.uvic.ca]
- 14. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for IKK Epsilon-IN-1 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the quality control (QC) of IKK epsilon-IN-1 stock solutions. Adherence to these protocols is crucial for ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of IκB kinase epsilon (IKKε), also known as IKBKE.[1] IKKε is a serine/threonine kinase that plays a critical role in signaling pathways involved in the innate immune response and inflammation, primarily through the activation of transcription factors like NF-κB and IRF3.[2][3] By inhibiting IKKε, this compound can be used to study its role in various cellular processes, including antiviral responses and oncogenesis.[3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. While specific long-term stability data for this compound is not extensively published, a general best practice for small molecule inhibitors is to assume a stability of up to one year under these conditions. For short-term storage, aliquots may be kept at -20°C for about a month.
Q3: How can I be sure of the quality of the this compound powder I received?
A3: Reputable suppliers will provide a certificate of analysis (CoA) with the compound. This document should include information on the compound's identity, purity (typically determined by HPLC and/or LC-MS), and may include other analytical data like ¹H NMR. Always review the CoA upon receipt of a new batch of the inhibitor.
Q4: I observed a precipitate when I diluted my DMSO stock of this compound into my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic small molecules dissolved in DMSO. To avoid precipitation, ensure the final DMSO concentration in your aqueous medium is low, typically ≤ 0.1%. You can achieve this by performing serial dilutions of your stock in DMSO first, before the final dilution into the aqueous buffer. When making the final dilution, add the DMSO solution to the aqueous medium slowly while gently vortexing to ensure rapid mixing.
Quality Control Parameters for this compound Stock Solutions
To ensure the integrity of your this compound stock solutions, regular quality control checks are recommended, especially for long-term studies or when troubleshooting unexpected experimental outcomes.
| Parameter | Method | Acceptance Criteria | Recommended Frequency |
| Identity | LC-MS | The measured molecular weight should correspond to the expected molecular weight of this compound (C₂₆H₂₇N₅O₃, MW: 457.52 g/mol ). | Upon receipt of a new batch and for troubleshooting. |
| Purity | HPLC-UV | Purity should be ≥95% as determined by the area of the main peak. | Upon receipt of a new batch, every 3-6 months for stocks in continuous use, and for troubleshooting. |
| Concentration | Not routinely measured after initial preparation. Accuracy is dependent on precise weighing and dissolution. | N/A | N/A |
| Appearance | Visual Inspection | The solution should be clear and free of any visible particulates or precipitate. | Before each use. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of an this compound stock solution. Method optimization may be required.
1. Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Methodology:
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 100 µM in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol provides a general method for confirming the identity of this compound.
1. Materials:
-
This compound DMSO stock solution
-
LC-MS grade solvents (as for HPLC)
-
C18 reverse-phase LC column
-
LC-MS system with an electrospray ionization (ESI) source
2. Methodology:
-
Sample Preparation: Dilute the stock solution as for HPLC analysis.
-
LC Conditions: Use similar LC conditions as described for the HPLC protocol.
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Data Analysis: Examine the mass spectrum of the major peak eluting from the LC. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 458.22).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect | 1. Degraded inhibitor: Improper storage or multiple freeze-thaw cycles may have led to degradation. 2. Incorrect concentration: Error in initial weighing or dilution. 3. Precipitation: Inhibitor may have precipitated out of the aqueous experimental medium. | 1. Perform a purity check using HPLC. Prepare fresh aliquots from a new vial of powder if necessary. 2. Carefully re-prepare the stock solution, ensuring the powder is fully dissolved. 3. Visually inspect for precipitate. Lower the final DMSO concentration and ensure rapid mixing when diluting into aqueous solutions. |
| Unexpected or off-target effects | 1. High inhibitor concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. 2. Impure inhibitor stock: The observed effects may be due to impurities in the compound. | 1. Perform a dose-response experiment to determine the optimal concentration for specific inhibition of IKKε. 2. Check the purity of your stock solution by HPLC. If impurities are detected, obtain a new, high-purity batch of the inhibitor. |
| Variability between experiments | 1. Inconsistent stock solution quality: Using different aliquots that have undergone a varied number of freeze-thaw cycles. 2. Inconsistent final DMSO concentration: Different final concentrations of the solvent can affect cellular processes. | 1. Use single-use aliquots for all experiments to ensure consistency. 2. Maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls. |
| Visible precipitate in stock solution | 1. Solubility limit exceeded: The concentration of the stock solution is too high. 2. Water contamination in DMSO: DMSO is hygroscopic and water contamination can reduce the solubility of hydrophobic compounds. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. If this fails, prepare a new, less concentrated stock solution. 2. Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions. |
Visualizations
Caption: IKKε signaling pathway and the point of inhibition by this compound.
Caption: Quality control workflow for this compound stock solutions.
References
- 1. IκB-Kinase-epsilon (IKKε) over-expression promotes the growth of prostate cancer through the C/EBP-β dependent activation of IL-6 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]
- 3. pnas.org [pnas.org]
Technical Support Center: Addressing Resistance to IKK epsilon-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IKK epsilon-IN-1, a dual inhibitor of IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1). The information provided is intended to assist in overcoming common experimental challenges and addressing potential resistance to this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor that targets the kinase activity of both IKKε and TBK1.[1] It functions as a dual inhibitor with IC50 values in the low nanomolar range, making it a valuable tool for investigating the roles of these kinases in various cellular processes.[2] By inhibiting IKKε and TBK1, this compound can modulate downstream signaling pathways, including the NF-κB and interferon regulatory factor (IRF) pathways, which are crucial in inflammation, immunity, and cancer.[3][4]
Q2: I am observing lower than expected potency of this compound in my cell-based assays. What are the potential causes?
A2: Several factors could contribute to reduced potency:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is soluble in DMSO.[2] Prepare fresh dilutions from a DMSO stock for each experiment to avoid degradation.
-
Cell Line Specificity: The cellular context is critical. The dependence of your chosen cell line on the IKKε/TBK1 signaling pathway for survival or proliferation may vary. Consider using a positive control cell line known to be sensitive to IKKε/TBK1 inhibition.
-
Assay Conditions: Optimize inhibitor concentration and incubation time. A full dose-response curve and time-course experiment are recommended to determine the optimal experimental window.
-
Serum Protein Binding: Components in the cell culture media, such as serum proteins, can bind to the inhibitor and reduce its effective concentration. Consider performing assays in reduced-serum or serum-free media, if appropriate for your cell line.
Q3: My cells are developing resistance to long-term this compound treatment. What are the possible mechanisms?
A3: While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to kinase inhibitors, in general, can arise through several mechanisms:
-
On-Target Mutations: Mutations in the kinase domain of IKKε or TBK1 can alter the drug-binding pocket, reducing the affinity of this compound.
-
Activation of Bypass Pathways: Cells may upregulate parallel signaling pathways to compensate for the inhibition of the IKKε/TBK1 axis, thereby maintaining downstream signaling required for survival and proliferation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Target Overexpression: Increased expression of IKKε or TBK1 may require higher concentrations of the inhibitor to achieve the same level of inhibition.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: As a dual inhibitor of TBK1 and IKKε, its effects will not be specific to IKKε alone. The selectivity profile against a broader panel of kinases is not extensively published. When interpreting results, it is crucial to consider that observed phenotypes may be due to the inhibition of both kinases. For critical experiments, consider using additional, structurally distinct IKKε/TBK1 inhibitors or genetic approaches (e.g., siRNA, CRISPR) to validate findings.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Biological Effect
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | 1. Verify Stock Solution: Confirm the concentration and purity of your this compound stock. If possible, verify its identity using mass spectrometry. 2. Fresh Dilutions: Always prepare fresh working solutions from your stock for each experiment. |
| Experimental Design | 1. Dose-Response: Perform a wide-range dose-response curve to determine the optimal inhibitory concentration. 2. Time-Course: Conduct a time-course experiment to identify the optimal treatment duration. 3. Positive and Negative Controls: Include appropriate positive (e.g., a known sensitive cell line) and negative (vehicle control, e.g., DMSO) controls. |
| Cellular Context | 1. Target Expression: Confirm the expression of IKKε and TBK1 in your cell line using Western blot or qPCR. 2. Pathway Activation: Ensure the IKKε/TBK1 pathway is active in your experimental model under basal conditions or upon stimulation. |
Issue 2: Acquired Resistance to this compound
| Potential Cause | Troubleshooting and Investigative Steps |
| On-Target Resistance | 1. Sequence Target Genes: Sequence the kinase domains of IKBKE and TBK1 in resistant cells to identify potential mutations. 2. Biochemical Assays: Compare the in vitro kinase activity of wild-type and mutant IKKε/TBK1 in the presence of this compound. |
| Bypass Pathway Activation | 1. Phospho-Proteomic Profiling: Use phospho-proteomic arrays or mass spectrometry to identify upregulated signaling pathways in resistant cells. 2. Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified bypass pathways. |
| Drug Efflux | 1. ABC Transporter Expression: Analyze the expression of common ABC transporters (e.g., MDR1, BCRP) in resistant cells via qPCR or Western blot. 2. Efflux Pump Inhibition: Treat resistant cells with known ABC transporter inhibitors in combination with this compound to see if sensitivity is restored. |
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | Assay Type | ATP Concentration | IC50 (nM) |
| TBK1 | ULight Kinase Assay | 5 µM | 0.6 |
| TBK1 | ULight Kinase Assay | 250 µM | 2.6 |
| IKKε | ULight Kinase Assay | 10 µM | 3.9 |
| Data is representative and compiled from available information for a compound identified as TBK1/IKKε-IN-2, which shares the same CAS number as this compound.[2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| Panc 02.13 | Proliferation Assay | 5 |
| Data is representative and compiled from available information for a compound identified as TBK1/IKKε-IN-2, which shares the same CAS number as this compound.[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) for 72 hours. Include a DMSO vehicle control.
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting to Assess Target Inhibition
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IKKε (S172), total IKKε, phospho-TBK1 (S172), total TBK1, phospho-IRF3 (S396), and total IRF3. Use a loading control like β-actin or GAPDH.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Signaling Pathways and Experimental Workflows
Caption: IKKε/TBK1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for addressing resistance to this compound.
References
- 1. Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Frontiers | Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury [frontiersin.org]
- 4. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to IKK Epsilon Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IKK epsilon-IN-1 and other prominent IKK epsilon inhibitors, supported by experimental data. This document aims to facilitate informed decisions in the selection of research tools for studying the roles of IKK epsilon in various signaling pathways.
IκB kinase epsilon (IKKε), also known as IKKi, is a serine/threonine kinase that plays a crucial role in the innate immune system's response to pathogens.[1][2] Alongside its homolog TANK-binding kinase 1 (TBK1), IKKε is a key regulator of the interferon regulatory factor (IRF) signaling pathway, leading to the production of type I interferons.[1][2] Given its involvement in inflammation, immunity, and oncology, IKKε has emerged as a significant therapeutic target.[1][3] This guide compares this compound against a selection of other widely used inhibitors.
Overview of IKK Epsilon Inhibitors
This compound, also identified as TBK1/IKKε-IN-2, is a dual inhibitor of both IKKε and TBK1.[4][5] Its efficacy is benchmarked against other inhibitors such as Amlexanox, MRT67307, BAY-985, and TBK1/IKKε-IN-5, each exhibiting distinct potency and selectivity profiles.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and its alternatives against IKKε and the closely related kinase, TBK1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Alias | IKKε IC50 (nM) | TBK1 IC50 (nM) |
| This compound | TBK1/IKKε-IN-2 | 3.9 | 0.6 |
| Amlexanox | - | ~1000-2000 | ~1000-2000 |
| MRT67307 | - | 160 | 19 |
| BAY-985 | - | 2 | 2 (low ATP), 30 (high ATP) |
| TBK1/IKKε-IN-5 | Compound 1 | 5.6 | 1.0 |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13][14][15]
Signaling Pathways Involving IKK Epsilon
IKKε is a central node in signaling pathways that respond to pathogenic stimuli. Upon activation by upstream sensors, IKKε phosphorylates and activates transcription factors, primarily IRF3 and IRF7, which then translocate to the nucleus to induce the expression of type I interferons and other antiviral genes. The diagram below illustrates this critical pathway.
Figure 1: Simplified IKKε/TBK1 signaling pathway.
Experimental Protocols
The determination of IC50 values is a critical step in the characterization of enzyme inhibitors. Below are outlines of common methodologies used to assess the potency of IKK epsilon inhibitors.
In Vitro Kinase Assay (Radiometric)
This traditional method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate peptide by the kinase.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant IKKε, a substrate peptide (e.g., myelin basic protein), and the test inhibitor at various concentrations is prepared.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a solution containing EDTA and SDS.
-
Detection: The phosphorylated substrate is separated by SDS-PAGE, and the amount of incorporated radioactivity is quantified using autoradiography or phosphorimaging.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by non-linear regression analysis.
Figure 2: Workflow for a radiometric kinase assay.
ADP-Glo™ Kinase Assay (Luminescence-based)
This commercially available assay offers a non-radioactive alternative for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the test inhibitor (or DMSO for control).
-
Add 2 µL of a solution containing the IKKε enzyme.
-
Add 2 µL of a solution containing the substrate and ATP.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Luminescence Detection: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[16][17]
Figure 3: Workflow for the ADP-Glo™ kinase assay.
Conclusion
The choice of an IKK epsilon inhibitor will depend on the specific requirements of the research. For studies requiring potent dual inhibition of both IKKε and TBK1, compounds like this compound, BAY-985, and TBK1/IKKε-IN-5 offer nanomolar efficacy. In contrast, Amlexanox provides a less potent option. The detailed experimental protocols provided herein should enable researchers to rigorously evaluate and compare these and other inhibitors in their own experimental settings. Understanding the nuances of each inhibitor's potency and selectivity is paramount for the accurate interpretation of experimental results and for advancing our understanding of IKKε-mediated biology.
References
- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are the IKKs and IKK-related kinases TBK1 and IKK-epsilon similarly activated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amlexanox, TBK1 and IKKepsilon inhibitor (CAS 68302-57-8) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 17. promega.com [promega.com]
A Head-to-Head Comparison of IKKε Inhibitors: IKK epsilon-IN-1 vs. BX795
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive, data-driven comparison of two inhibitors targeting IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1): IKK epsilon-IN-1 (also known as TBK1/IKKε-IN-2) and BX795.
This comparison summarizes their biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
Biochemical Potency: A Quantitative Look
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals that this compound is a more potent inhibitor of both TBK1 and IKKε in biochemical assays than BX795.
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | TBK1 | 0.6 | Ulight kinase assay (5 µM ATP)[1][2] |
| TBK1 | 2.6 | Ulight kinase assay (250 µM ATP)[1][2] | |
| IKKε | 3.9 | Ulight kinase assay (10 µM ATP)[1][2] | |
| BX795 | TBK1 | 6 | Cell-free assay[3][4] |
| IKKε | 41 | Cell-free assay[3][4] | |
| PDK1 | 6 | Cell-free assay[3][4] | |
| ULK1 | 87 | [32P]-gamma-ATP and myelin basic protein substrate[3] | |
| ULK2 | 310 | [32P]-gamma-ATP and myelin basic protein substrate[3] |
Selectivity Profile: Beyond the Primary Targets
While both compounds effectively inhibit TBK1 and IKKε, their selectivity profiles differ. BX795 is a broader spectrum inhibitor, demonstrating potent inhibition of 3-phosphoinositide-dependent kinase 1 (PDK1) with an IC50 of 6 nM[3][4]. In vitro kinase profiling has also shown that BX795 can inhibit other kinases, including Aurora B, ERK8, and MARK3, at sub-micromolar concentrations[5]. This broader activity should be a consideration in experimental design to avoid off-target effects.
Cellular Activity: Impact on Biological Systems
Both inhibitors have demonstrated activity in cellular assays, effectively blocking downstream signaling pathways.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Endpoint |
| This compound | Panc 02.13 | CellTiter-Glo | 5 | Cell Proliferation[1][6] |
| BX795 | MDA-468 | Cell Proliferation (Plastic) | 1.6 | Cell Growth[3][4] |
| HCT-116 | Cell Proliferation (Plastic) | 1.4 | Cell Growth[3][4] | |
| MiaPaca | Cell Proliferation (Plastic) | 1.9 | Cell Growth[3][4] | |
| MDA-468 | Cell Proliferation (Soft Agar) | 0.72 | Cell Growth[3][4] | |
| PC-3 | Cell Proliferation (Soft Agar) | 0.25 | Cell Growth[3][4] | |
| THP1 | Luciferase Reporter | 0.06 | dsDNA-induced IFN-β expression[3] |
BX795 has been shown to block the phosphorylation of downstream targets of PDK1, such as S6K1, Akt, PKCδ, and GSK3β, in PC-3 cells[3][4]. Furthermore, as an inhibitor of TBK1/IKKε, it blocks the activation of IRF3 and the subsequent production of IFN-β[3][4].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
Ulight™ Kinase Assay (for this compound)
This assay quantifies kinase activity by measuring the phosphorylation of a ULight-labeled peptide substrate.
-
Reagents and Materials:
-
Recombinant human TBK1 or IKKε enzyme.
-
ULight™-labeled peptide substrate specific for TBK1/IKKε.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound (or other test compound) serially diluted in DMSO.
-
Detection reagent (Europium-labeled anti-phospho-substrate antibody).
-
384-well white microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and ULight-peptide substrate in kinase buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagent and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
Radiometric Kinase Assay (for BX795)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
-
Reagents and Materials:
-
Recombinant human TBK1 or IKKε enzyme.
-
Peptide or protein substrate (e.g., myelin basic protein).
-
[γ-³²P]ATP.
-
Non-radiolabeled ATP.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
BX795 (or other test compound) serially diluted in DMSO.
-
Phosphocellulose paper.
-
Wash buffer (e.g., 75 mM phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., Panc 02.13).
-
Complete cell culture medium.
-
Test compound (this compound or BX795) serially diluted in culture medium.
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells into the wells of an opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle-only control.
-
Incubate the plates for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for Phospho-IRF3
This technique is used to detect the phosphorylation status of IRF3, a direct substrate of TBK1 and IKKε.
-
Reagents and Materials:
-
Cells treated with or without an IKKε/TBK1 inhibitor and stimulated with an appropriate agonist (e.g., poly(I:C)).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-IRF3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody against total IRF3 or a loading control like GAPDH or β-actin.
-
Conclusion
Both this compound and BX795 are valuable research tools for studying the roles of TBK1 and IKKε. This compound demonstrates superior potency in biochemical assays, suggesting it may be a more targeted inhibitor. Conversely, BX795, while less potent against TBK1/IKKε, is a well-characterized dual inhibitor with known effects on the PDK1 pathway, which may be advantageous in certain experimental contexts. The choice between these inhibitors should be guided by the specific research question, the desired level of selectivity, and a thorough consideration of their respective biochemical and cellular profiles. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other kinase inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to IKKε Inhibitors: IKK epsilon-IN-1 (TBK1/IKKε-IN-2) vs. Amlexanox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors of I-kappa-B kinase epsilon (IKKε), also known as IKBKE: IKK epsilon-IN-1 (identified as TBK1/IKKε-IN-2) and the well-established compound amlexanox. This document is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to IKKε and its Inhibition
IKKε is a non-canonical IκB kinase that, along with its homolog TANK-binding kinase 1 (TBK1), plays a pivotal role in innate immunity, inflammation, and oncogenesis.[1][2] These kinases are key mediators in signaling pathways that lead to the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and NF-κB, which are crucial for the production of type I interferons and other inflammatory cytokines.[2][3] Given their involvement in various pathological processes, including inflammatory diseases and cancer, IKKε and TBK1 have emerged as attractive targets for therapeutic intervention.[1][4]
This guide focuses on a comparative analysis of two small molecule inhibitors:
-
This compound (TBK1/IKKε-IN-2): A potent dual inhibitor of both IKKε and TBK1.
-
Amlexanox: A clinically approved drug for aphthous ulcers and asthma, later identified as a dual inhibitor of IKKε and TBK1.[5]
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and amlexanox, providing a direct comparison of their potency and cellular effects.
| Inhibitor | Target(s) | IC50 (IKKε) | IC50 (TBK1) | Mechanism of Action | Reference(s) |
| This compound (TBK1/IKKε-IN-2) | IKKε, TBK1 | 3.9 nM | 0.6 nM (at 5 µM ATP)2.6 nM (at 250 µM ATP) | ATP-competitive | Not specified in provided text |
| Amlexanox | IKKε, TBK1 | ~1-2 µM | ~1-2 µM | ATP-competitive | [5] |
Table 1: In Vitro Potency and Mechanism of Action. This table highlights the significantly higher potency of this compound compared to amlexanox in biochemical assays.
| Inhibitor | Cell Line | Assay | Endpoint | Effective Concentration / IC50 | Reference(s) |
| This compound (TBK1/IKKε-IN-2) | Panc 02.13 | Proliferation Assay | Cell Viability | 5 µM | Not specified in provided text |
| Amlexanox | SK-Mel-28 (Melanoma) | SRB Assay | Cytotoxicity | IC50 = 117 µM | [4] |
| Amlexanox | 3T3-L1 (Adipocytes) | Western Blot | pTBK1, p-p38 | 2-50 µM | [6] |
| Amlexanox | BV2 (Microglia) | Not specified | Not specified | Up to 6 µM | [7] |
Table 2: Cellular Activity. This table showcases the effective concentrations of each inhibitor in different cell-based assays, demonstrating their ability to modulate cellular pathways.
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the canonical signaling pathway involving IKKε and TBK1, and the points of inhibition by this compound and amlexanox.
Figure 1: IKKε/TBK1 Signaling Pathway and Inhibition. This diagram illustrates how upstream signals activate IKKε and TBK1, leading to the phosphorylation of IRF3 and activation of NF-κB. Both this compound and amlexanox inhibit the kinase activity of IKKε and TBK1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human IKKε or TBK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Test inhibitors (this compound, Amlexanox) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the kinase, if known, for accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Record luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of IRF3 Phosphorylation
This method is used to assess the inhibition of IKKε/TBK1 activity in a cellular context by measuring the phosphorylation of a key downstream target, IRF3.
Materials:
-
Cell line known to activate the IKKε/TBK1 pathway (e.g., RAW 264.7 macrophages, HEK293T cells)
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Poly(I:C))
-
Test inhibitors (this compound, Amlexanox)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-IKKε, anti-TBK1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitors for 1-2 hours.
-
Stimulate the cells with LPS or Poly(I:C) for the appropriate time to induce IRF3 phosphorylation (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total IRF3, IKKε, TBK1, and the loading control to confirm equal loading and assess total protein levels.
Cell Viability Assay (CCK-8 or MTT)
This assay is used to determine the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Test inhibitors (this compound, Amlexanox)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[8][9][10]
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization and comparison of kinase inhibitors like this compound and amlexanox.
Figure 2: Kinase Inhibitor Characterization Workflow. This flowchart outlines the sequential steps involved in evaluating a kinase inhibitor, from initial in vitro biochemical assays to in vivo efficacy studies.
Conclusion
This comparative guide provides a framework for understanding the key differences between this compound (TBK1/IKKε-IN-2) and amlexanox as inhibitors of IKKε.
-
This compound is a highly potent, nanomolar inhibitor, making it an excellent tool for in vitro studies where high specificity and potency are required to dissect the roles of IKKε and TBK1.
-
Amlexanox , while significantly less potent, has an established safety profile in humans and has been used in clinical studies.[12] This makes it a valuable tool for in vivo studies and for translational research aiming to repurpose existing drugs.
The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system being used, and whether the focus is on fundamental mechanistic studies or preclinical/clinical applications. The provided data and protocols should serve as a valuable resource for researchers in the field of inflammation, immunology, and oncology to make informed decisions for their experimental designs.
References
- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology [frontiersin.org]
- 4. The Specific IKKε/TBK1 Inhibitor Amlexanox Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Carboxylic Acid Derivatives of Amlexanox Display Enhanced Potency toward TBK1 and IKKε and Reveal Mechanisms for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of IKKε and TBK1 improves glucose control in a subset of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of the IKKε Inhibitor BAY-985
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of BAY-985, a potent and highly selective inhibitor of IκB kinase epsilon (IKKε), also known as IKBKE.
BAY-985 is a valuable tool for interrogating the function of IKKε, a kinase implicated in inflammatory diseases and cancer. This guide summarizes its activity against its primary targets and known off-target kinases, providing supporting experimental data and methodologies to aid in the design and interpretation of future studies.
Kinase Selectivity Profile of BAY-985
The following table summarizes the inhibitory activity of BAY-985 against its primary targets, IKKε and the closely related TANK-binding kinase 1 (TBK1), as well as a panel of off-target kinases. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Target Kinase | IC50 (nM) | Assay Type | Primary Target/Off-Target |
| IKBKE (IKKε) | 2 | TR-FRET | Primary Target |
| TBK1 | 2 (low ATP), 30 (high ATP) | TR-FRET | Primary Target |
| FLT3 | 123 | TR-FRET | Off-Target |
| RSK4 | 276 | TR-FRET | Off-Target |
| DRAK1 | 311 | TR-FRET | Off-Target |
| ULK1 | 7930 | TR-FRET | Off-Target |
| STK17A | 310 | Kinase Panel | Off-Target |
| MAP3K19 | >50,000 | NanoBRET | Off-Target |
| MAP2K5 | 847 | Kinase Panel | Off-Target |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for its validation as a chemical probe. The data presented in this guide were generated using the following key experimental methodologies:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay measures the ability of an inhibitor to compete with ATP for binding to the active site of a kinase.
Workflow:
Genetic Validation of IKK Epsilon-IN-1 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IKK epsilon-IN-1, a dual inhibitor of IKK epsilon (IKKε) and TANK-binding kinase 1 (TBK1), with other alternatives, supported by experimental data. We delve into the genetic validation of its targets, offering detailed experimental protocols and clear data presentation to aid in your research and development endeavors.
Introduction to this compound
This compound, also known as TBK1/IKKε-IN-2, is a potent small molecule inhibitor targeting the non-canonical IκB kinases, IKKε and TBK1.[1][2] These kinases are crucial regulators of innate immunity, cell survival, and proliferation, making them attractive targets for therapeutic intervention in inflammatory diseases and cancer.[3] this compound exhibits strong inhibitory activity against both kinases, with reported IC50 values of 3.9 nM for IKKε and 0.6 nM (at 5 µM ATP) to 2.6 nM (at 250 µM ATP) for TBK1 in biochemical assays.[1] Its chemical formula is C26H27N5O3 and it is identifiable by the CAS number 1292310-49-6.[4][5]
On-Target Validation through Genetic Approaches
The specificity of a chemical inhibitor is paramount. Genetic validation methods, such as siRNA-mediated knockdown and CRISPR-Cas9 gene editing, are the gold standard for confirming that the observed biological effects of a compound are indeed due to the inhibition of its intended target.
Recent studies have utilized these techniques in conjunction with this compound to validate its on-target activity. For instance, in a study investigating the role of IKKε in Kaposi's sarcoma-associated herpesvirus (KSHV) lytic replication, researchers used this compound (referred to as TBK1/IKKε-IN-2) and other inhibitors to probe the involvement of IKKε and TBK1.[6] To confirm the inhibitor's specificity, they generated IKKε and TBK1 knockout cell lines using CRISPR-Cas9. The results demonstrated that the knockout of IKKε, but not TBK1, phenocopied the effect of the inhibitor in abolishing KSHV lytic gene expression, viral DNA replication, and the production of new virus particles.[6] This provides strong genetic evidence that the antiviral effects of this compound in this context are mediated through the inhibition of IKKε.
Comparison with Alternative IKKε Inhibitors
This compound is one of several available inhibitors for studying IKKε and TBK1. A comparative analysis is essential for selecting the most appropriate tool for a specific research question. The table below summarizes the reported potencies of this compound and other commonly used inhibitors.
| Inhibitor | Target(s) | IC50 (IKKε) | IC50 (TBK1) | Key Features & Notes |
| This compound (TBK1/IKKε-IN-2) | IKKε, TBK1 | 3.9 nM [1][5] | 0.6 nM (at 5 µM ATP) [1] | Potent dual inhibitor. |
| Amlexanox | IKKε, TBK1 | 1-2 µM[5] | - | Also an anti-inflammatory and anti-allergic agent. |
| BX795 | IKKε, TBK1, PDK1 | 41 nM[5] | 6 nM | Also a potent inhibitor of PDK1. |
| MRT67307 | IKKε, TBK1 | 160 nM | 19 nM | Dual inhibitor. |
| BAY-985 | IKKε, TBK1 | 2 nM | 2 nM (low ATP) | Potent and selective dual inhibitor. |
This table provides a summary of reported IC50 values and may vary depending on assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the cellular context in which this compound acts and the experimental approaches for its validation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 11-7082/7821 | IκB kinase (IKK) inhibitor | AmBeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KSHV hijacks the antiviral kinase IKKε to initiate lytic replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CXCL4 synergizes with TLR8 for TBK1-IRF5 activation, epigenomic remodeling and inflammatory response in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming IKK epsilon-IN-1 Activity: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Ihibitor of κB kinase epsilon (IKKε), a non-canonical IKK kinase, plays a pivotal role in innate immunity and has emerged as a therapeutic target in inflammation and oncology. Validating the activity and specificity of small molecule inhibitors, such as IKK epsilon-IN-1, is crucial for advancing drug discovery efforts. This guide provides a comparative overview of biochemical assays to confirm the activity of this compound, alongside a profile of alternative inhibitors, supported by experimental data.
Comparison of IKKε Inhibitors
The following table summarizes the biochemical potency of this compound and several alternative inhibitors against IKKε and its closely related homolog, TANK-binding kinase 1 (TBK1). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Target(s) | IKKε IC50 (nM) | TBK1 IC50 (nM) | Other Notable Targets (IC50) |
| This compound (TBK1/IKKε-IN-2) | IKKε, TBK1 | <100[1] (3.9 nM in a specific assay[2]) | <100[1] (0.6 nM at 5 µM ATP, 2.6 nM at 250 µM ATP[2]) | - |
| MRT67307 | IKKε, TBK1 | 160[3][4][5] | 19[3][4][5] | ULK1 (45 nM), ULK2 (38 nM)[3][4] |
| BX795 | IKKε, TBK1 | 41[3] | 6[3] | PDK1 (6 nM)[3] |
| Amlexanox | IKKε, TBK1 | ~1000-2000[6] | ~1000-2000[6] | - |
| GSK8612 | TBK1 | - | pIC50 = 6.8 | Highly selective for TBK1 |
| BAY-985 | IKKε, TBK1 | 2[5] | 2 nM (low ATP), 30 nM (high ATP)[5] | - |
| TBK1/IKKε-IN-5 | IKKε, TBK1 | 5.6[6] | 1.0[6] | - |
IKK Epsilon Signaling Pathway
IKKε is a key kinase in the signaling pathways that lead to the activation of transcription factors such as NF-κB and IRF3, which are essential for the innate immune response.[7] Upon activation by upstream signals, IKKε phosphorylates its downstream substrates, initiating a cascade of events that result in the expression of target genes.
Biochemical Assays to Confirm IKKε Activity
Several robust biochemical assays are available to quantify the kinase activity of IKKε and to determine the potency of inhibitors like this compound. Two commonly used methods are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.
Experimental Workflow: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the kinase activity.
Detailed Methodologies
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Active IKKε enzyme
-
IKKε substrate (e.g., a specific peptide or Myelin Basic Protein)
-
ATP
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[8]
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase reaction buffer, active IKKε enzyme, and the desired substrate.
-
Add this compound or other test compounds at various concentrations.
-
Initiate the reaction by adding a specific concentration of ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[8]
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. This reagent also contains luciferase and luciferin.
-
Incubate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus to the kinase activity.
-
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors that bind to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
GST- or His-tagged active IKKε enzyme
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound or other inhibitors
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Assay Preparation:
-
Prepare solutions of the test compounds (e.g., this compound) at various concentrations in the kinase buffer.
-
Prepare a mixture of the IKKε enzyme and the Eu-labeled anti-tag antibody in the kinase buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
-
Assay Assembly:
-
In a suitable microplate, add the test compound solutions.
-
Add the kinase/antibody mixture to each well.
-
Add the tracer solution to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.
-
By employing these robust biochemical assays and comparing the activity of this compound with other known inhibitors, researchers can confidently validate its potency and selectivity, thereby facilitating its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of IKK Epsilon Inhibitors: IKK epsilon-IN-1 versus MRT67307
For researchers in immunology, oncology, and drug discovery, the selective inhibition of I-kappa-B kinase epsilon (IKKε) and the related TANK-binding kinase 1 (TBK1) presents a promising therapeutic strategy. This guide provides a detailed comparison of two widely used inhibitors, IKK epsilon-IN-1 (also known as TBK1/IKKε-IN-1) and MRT67307, focusing on their biochemical and cellular potency, selectivity, and the signaling pathways they modulate.
Biochemical Potency: A Quantitative Look at Kinase Inhibition
The potency of a kinase inhibitor is most commonly defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) | Other Potent Targets (IC50, nM) |
| This compound | IKKε | < 100[1] | TBK1 (< 100)[1] |
| MRT67307 | IKKε | 160[2] | TBK1 (19)[2], ULK1 (45)[2], ULK2 (38)[2] |
As the data indicates, both compounds are potent dual inhibitors of IKKε and TBK1. This compound exhibits an IC50 of less than 100 nM for both kinases[1]. MRT67307 is a highly potent inhibitor of TBK1 with an IC50 of 19 nM, while its potency against IKKε is slightly lower at 160 nM[2]. Notably, MRT67307 also demonstrates significant inhibitory activity against other kinases, including ULK1 and ULK2, which are involved in autophagy[2].
Cellular Activity: Impact on Intracellular Signaling Pathways
Beyond direct kinase inhibition, the cellular potency of these inhibitors is critical for their utility in research and potential therapeutic applications. This is often assessed by their ability to modulate specific signaling events within the cell.
MRT67307 has been shown to effectively prevent the phosphorylation of Interferon Regulatory Factor 3 (IRF3)[3]. IRF3 is a key transcription factor downstream of IKKε and TBK1, and its phosphorylation is a critical step in the innate immune response to viral and bacterial infections. By inhibiting IKKε and TBK1, MRT67307 effectively blocks this signaling cascade.
Regarding the NF-κB signaling pathway, a central regulator of inflammation and immunity, the effects of these inhibitors are more nuanced. While IKKε and TBK1 can influence NF-κB signaling, they are not the primary kinases responsible for its activation in all contexts. Studies have shown that MRT67307 does not significantly affect the canonical NF-κB pathway activated by stimuli like TNF-α[4]. This selectivity can be advantageous in research settings where specific targeting of the IRF3 pathway is desired without broadly suppressing NF-κB-mediated inflammatory responses. Information on the specific cellular effects of this compound on these pathways is less detailed in publicly available literature.
Signaling Pathway Overview
The following diagram illustrates the canonical signaling pathway involving IKKε and TBK1, leading to the activation of IRF3 and the subsequent production of type I interferons. Both this compound and MRT67307 act to inhibit the kinase activity of IKKε and TBK1, thereby blocking downstream events.
Experimental Protocols
Accurate comparison of inhibitor potency relies on standardized experimental conditions. While specific protocols can vary between laboratories, the following outlines a general workflow for a biochemical kinase assay to determine IC50 values.
A common method for assessing kinase activity involves the use of a radioactive isotope of ATP, [γ-32P]ATP, and measuring its incorporation into a substrate. The reaction mixture typically includes the kinase, the inhibitor at various concentrations, a suitable substrate (such as myelin basic protein for IKKε/TBK1), and a buffer containing MgCl2. The reaction is initiated by the addition of the ATP mixture and incubated at a controlled temperature. The reaction is then stopped, and the amount of phosphorylated substrate is quantified to determine the level of kinase inhibition.
Conclusion
Both this compound and MRT67307 are valuable tools for studying the roles of IKKε and TBK1 in various biological processes.
-
MRT67307 is characterized by its high potency, particularly against TBK1, and its known off-target effects on ULK1 and ULK2, which should be considered when interpreting experimental results. Its selectivity in not potently inhibiting the canonical IKKs makes it a useful tool for dissecting the specific roles of the non-canonical IKKs.
-
This compound is a potent dual inhibitor of both IKKε and TBK1. While detailed public data on its broader selectivity profile and cellular effects are less extensive than for MRT67307, its balanced potency against both target kinases makes it a suitable choice for studies where simultaneous inhibition of both IKKε and TBK1 is desired.
The choice between these inhibitors will ultimately depend on the specific research question, the desired level of selectivity, and the biological context of the study. Researchers should carefully consider the available data and the potential for off-target effects when designing and interpreting their experiments.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of IKK epsilon-IN-1 and IKK 16
For researchers, scientists, and drug development professionals, the selection of a specific kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of two inhibitors targeting the IκB kinase (IKK) family: IKK epsilon-IN-1, a potent inhibitor of the non-canonical IKKs, and IKK 16, a well-characterized inhibitor of the canonical IKK pathway. This comparison is based on available biochemical and cellular data and aims to provide a clear, objective overview to inform inhibitor selection.
Introduction to this compound and IKK 16
This compound and its analogs, often referred to as TBK1/IKKε inhibitors, are primarily directed against the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKK epsilon (IKKε). These kinases are key regulators of the interferon regulatory factor (IRF) signaling pathway, which is crucial for the innate immune response to viral infections. In contrast, IKK 16 is a selective inhibitor of the canonical IKK complex, which is composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO. The canonical IKK complex is the central mediator of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, cell survival, and proliferation.
Biochemical Potency and Selectivity
The in vitro inhibitory activities of this compound and IKK 16 have been characterized in various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against different kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound (TBK1/IKKε-IN-2) | TBK1 | 0.6 (at 5 µM ATP) | Dual inhibitor of TBK1 and IKKε.[1] |
| 2.6 (at 250 µM ATP) | |||
| IKKε | 3.9 (at 10 µM ATP) | ||
| IKKα | >10,000 | Highly selective for TBK1/IKKε over canonical IKKs. | |
| IKKβ | >10,000 | ||
| IKK 16 | IKKα | 200 | Selective inhibitor of the canonical IKK complex.[2][3] |
| IKKβ | 40 | ||
| IKK complex | 70 | ||
| LRRK2 | 50 | Also shows activity against other kinases.[3] | |
| PKD1 | 153.9 | ||
| PKD2 | 115 | ||
| PKD3 | 99.7 |
Note: Data for this compound is often presented for its close analog, TBK1/IKKε-IN-2, due to limited public data on the former. The IC50 values can vary depending on the assay conditions, such as ATP concentration.
Mechanism of Action and Cellular Effects
The distinct selectivity profiles of this compound and IKK 16 translate into different mechanisms of action at the cellular level, impacting separate signaling pathways.
This compound: Targeting the IRF Pathway
This compound primarily inhibits TBK1 and IKKε, which are key kinases in the signaling cascade leading to the activation of IRF3 and IRF7. These transcription factors are essential for the production of type I interferons, critical antiviral cytokines.
IKK 16: Targeting the Canonical NF-κB Pathway
IKK 16 selectively inhibits the IKKα/IKKβ complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of the NF-κB transcription factor, which in turn inhibits the expression of a wide range of pro-inflammatory and cell survival genes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize IKK inhibitors.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol Details:
-
Reagents:
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Purified recombinant kinase (e.g., IKKε or IKKβ)
-
Kinase substrate (e.g., biotinylated IκBα peptide)
-
ATP at a concentration near the Km for the specific kinase
-
Test inhibitor (this compound or IKK 16) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Add kinase buffer and test inhibitor to the wells of a 384-well plate.
-
Add the purified kinase to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.
-
Stop the reaction and measure the amount of product (ADP) formed using a suitable detection method, such as a luminescence-based assay.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular NF-κB Reporter Assay
This cell-based assay measures the functional consequence of IKK inhibition on NF-κB-dependent gene transcription.
Protocol Details:
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor (e.g., IKK 16) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a constitutively expressed control reporter (e.g., Renilla luciferase) if using a dual-luciferase system.
-
Determine the percent inhibition of NF-κB activity and calculate the IC50 value.
-
Western Blot for Phospho-IκBα
This technique is used to directly assess the phosphorylation status of IκBα, a key downstream target of the canonical IKK complex.
Protocol Details:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or THP-1) to sub-confluency.
-
Pre-treat the cells with the IKK inhibitor (e.g., IKK 16) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 5-15 minutes) to induce IκBα phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like GAPDH.
-
Conclusion and Recommendations
The choice between this compound and IKK 16 should be guided by the specific research question and the signaling pathway of interest.
-
This compound and its analogs are the inhibitors of choice for investigating the roles of TBK1 and IKKε in innate immunity, antiviral responses, and other cellular processes regulated by the IRF pathway. Its high selectivity over the canonical IKKs makes it a precise tool for dissecting the functions of these non-canonical kinases.
-
IKK 16 is a potent and selective tool for studying the canonical NF-κB pathway . Its well-defined inhibitory profile against IKKα and IKKβ makes it suitable for experiments aimed at understanding the role of NF-κB in inflammation, cancer, and other diseases. Researchers should be aware of its off-target effects on kinases like LRRK2 and PKD, which may need to be considered in the interpretation of experimental results.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for IKK Epsilon-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of IKK epsilon-IN-1, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1] This document offers detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to aid researchers in selecting the most appropriate assay for their needs.
Introduction to IKK Epsilon and Target Engagement
IκB kinase ε (IKKε), also known as IKKi, is a serine/threonine kinase that plays a crucial role in innate immunity by regulating the production of type I interferons.[2][3][4][5] It is a key component of the signaling pathways activated by pattern recognition receptors, leading to the activation of transcription factors such as IRF3 and NF-κB.[3][5][6] Dysregulation of IKKε activity has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[2][6]
Target engagement assays are essential in drug discovery to confirm that a therapeutic candidate directly interacts with its intended molecular target within a cellular context. This validation is critical for establishing a compound's mechanism of action and for interpreting structure-activity relationships.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique used to monitor the interaction between a ligand and its target protein in intact cells or cell lysates.[7][8][9] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[8][10][11] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate to a specific temperature, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining. An increase in the amount of soluble protein in the presence of the compound compared to the vehicle control indicates target engagement.
Detailed Experimental Protocol for IKK Epsilon CETSA
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293T, THP-1) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Cell Lysis and Heat Treatment:
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors) and lyse by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
3. Protein Fractionation and Detection:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Denature the soluble proteins by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IKK epsilon, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry.
4. Data Analysis:
-
Plot the normalized band intensity against the temperature to generate a melt curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A shift in the Tm in the presence of the compound indicates target engagement.
-
Alternatively, for an isothermal dose-response format, heat all samples at a single temperature (e.g., the Tm in the absence of the compound) and plot the normalized band intensity against the compound concentration to determine the cellular EC50.
Alternative Target Engagement Assays
While CETSA is a powerful tool, other methods can also be employed to assess the target engagement of this compound.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of IKK epsilon. It is a valuable method for determining the biochemical potency (IC50) of a compound.
1. Reagents:
-
Recombinant human IKK epsilon enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP solution.
-
A suitable peptide substrate. Given that TBK1 and IKKε share an identical optimal phosphorylation motif, a peptide like TBK1-Tide can be utilized.[12]
-
This compound serially diluted in DMSO.
2. Assay Procedure:
-
In a 384-well plate, add the kinase buffer, recombinant IKK epsilon, and the peptide substrate.
-
Add the serially diluted this compound or DMSO vehicle control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation, or a fluorescence-based method using a phosphospecific antibody.
4. Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures compound binding to a target protein.[13][14][15] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Note: A specific NanoBRET™ assay for IKK epsilon may need to be custom-developed.[14]
1. Cell Preparation:
-
Transiently transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding a fusion of IKK epsilon and NanoLuc® luciferase.
-
Seed the transfected cells into a white, 96- or 384-well assay plate and incubate for 24 hours.
2. Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the diluted inhibitor or vehicle control to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoGlo® substrate and the extracellular NanoLuc® inhibitor.
3. Detection:
-
Measure the luminescence at the donor (NanoLuc®) and acceptor (tracer) wavelengths using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Comparison
Here we present a comparison of the expected outcomes from the different assays for this compound. The CETSA data is hypothetical and for illustrative purposes, as specific CETSA data for this compound is not currently available in the public domain. The biochemical IC50 is based on published data.[1]
| Assay Type | Parameter | This compound | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | ~ +5-10 °C (Hypothetical) | Measures direct target engagement in a native cellular environment; label-free. | Lower throughput; may not be suitable for all targets. |
| Cellular EC50 | ~ 50-200 nM (Hypothetical) | Reflects cellular permeability and on-target potency. | Can be influenced by off-target effects at high concentrations. | |
| In Vitro Kinase Activity Assay | Biochemical IC50 | 3.9 nM[1] | Highly quantitative; high-throughput; directly measures inhibition of catalytic activity. | Lacks cellular context (e.g., permeability, off-target effects). |
| NanoBRET™ Target Engagement Assay | Cellular IC50 | ~ 20-100 nM (Hypothetical) | Live-cell assay; quantitative; high-throughput. | Requires genetic modification of the target protein; tracer development may be necessary. |
IKK Epsilon Signaling Pathway
Understanding the signaling context of IKK epsilon is crucial for interpreting the results of target engagement and downstream functional assays. The following diagram illustrates the role of IKK epsilon in the NF-κB and IRF3 signaling pathways.
Conclusion
The choice of a target engagement assay depends on the specific research question and the stage of the drug discovery process. CETSA offers the significant advantage of confirming target binding in a native cellular environment without the need for protein modification. While specific CETSA data for this compound is not yet publicly available, the provided protocol offers a framework for its determination. Biochemical kinase assays provide precise IC50 values for enzymatic inhibition, and NanoBRET™ assays offer a high-throughput method for quantifying target engagement in live cells. A comprehensive approach utilizing a combination of these assays will provide the most robust validation of this compound target engagement and its cellular consequences.
References
- 1. TBK1/IKKε-IN-2 | IκB/IKK | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Are the IKKs and IKK-related kinases TBK1 and IKK-epsilon similarly activated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A superior loading control for the cellular thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 15. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
A Head-to-Head Comparison of IKKε Inhibitors: IKK epsilon-IN-1 and GSK8612
In the landscape of kinase inhibitors, those targeting I-kappa-B kinase epsilon (IKKε or IKBKE) and the related TANK-binding kinase 1 (TBK1) are of significant interest to researchers in immunology, oncology, and neuroinflammation.[1][2] These kinases are key regulators of innate immune signaling pathways, particularly in the production of type I interferons.[3] This guide provides a side-by-side comparison of two inhibitors: IKK epsilon-IN-1, a dual inhibitor of IKKε and TBK1, and GSK8612, a highly selective TBK1 inhibitor.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their choice of chemical probes for studying the roles of IKKε and TBK1.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GSK8612, highlighting the differences in their biochemical potency and cellular activity.
Table 1: Biochemical Activity
| Parameter | This compound | GSK8612 |
| Target(s) | IKKε, TBK1 | TBK1 |
| IC₅₀ (IKKε) | < 100 nM | ~1 µM (pKd = 6.0) |
| IC₅₀ (TBK1) | < 100 nM | 15.8 nM (pKd = 8.0) |
| Selectivity | Dual Inhibitor | >100-fold for TBK1 over IKKε |
Note: Detailed kinase selectivity profiling data for this compound against a broader panel of kinases is not publicly available.
Table 2: Cellular Activity
| Parameter | This compound | GSK8612 |
| Cellular Target | IKKε/TBK1 | TBK1 |
| Inhibition of IRF3 Phosphorylation | Data not available | pIC₅₀ = 6.0 (Ramos cells) |
| Inhibition of IFNα Secretion | Data not available | pIC₅₀ = 6.1 (Human PBMCs) |
| Inhibition of IFNβ Secretion | Data not available | pIC₅₀ = 5.9 (THP-1, dsDNA stimulation) pIC₅₀ = 6.3 (THP-1, cGAMP stimulation) |
Signaling Pathway
The diagram below illustrates the central role of IKKε and TBK1 in the signaling pathway leading to the activation of the transcription factors IRF3 and NF-κB, which are crucial for the expression of type I interferons and other inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited for GSK8612 are provided below. Corresponding experimental data for this compound is not publicly available.
Kinase Selectivity Profiling (GSK8612)
Method: Chemoproteomics-based kinase selectivity profiling.[2]
Protocol:
-
Cell extracts from a mixture of HEK293, K-562, HepG2, and placenta cells, as well as lipid kinobeads in mixed HeLa, Jurkat, and K-562 cell extracts, were used.[2][4]
-
GSK8612 was incubated with the cell extracts to allow for binding to its kinase targets.
-
Kinases bound to the inhibitor were captured using kinobeads.
-
The captured kinases were identified and quantified by mass spectrometry.
-
Dissociation constants (Kd) were determined for 285 kinases to generate a selectivity profile. The pKd is the negative logarithm of the Kd value.[1]
Inhibition of IRF3 Phosphorylation in Ramos Cells (GSK8612)
Method: Western Blot Analysis.[1]
Protocol:
-
Ramos cells were stimulated with the Toll-like receptor 3 (TLR3) ligand poly(I:C) in the presence of varying concentrations of GSK8612.
-
After stimulation, cell lysates were prepared.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies specific for phosphorylated IRF3 (Ser396) and total IRF3.[1]
-
Following incubation with secondary antibodies, the protein bands were visualized.
-
Densitometry was performed to quantify the levels of phosphorylated IRF3 relative to total IRF3.
-
The pIC₅₀ value was calculated from the dose-response curve.
Inhibition of IFNα/β Secretion (GSK8612)
Method: Cytometric Bead Array (CBA) for IFNα and ELISA for IFNβ.[1]
Protocol for IFNα Secretion in Human PBMCs:
-
Human peripheral blood mononuclear cells (PBMCs) were stimulated with poly(I:C) for 16 hours in the presence of different concentrations of GSK8612.[1]
-
Supernatants were collected, and the concentration of IFNα was measured using a FACS-based Cytometric Bead Array (CBA) assay.[1]
-
The pIC₅₀ value was determined from the resulting dose-response curve.
Protocol for IFNβ Secretion in THP-1 Cells:
-
THP-1 cells were stimulated with either dsDNA-containing virus (Baculovirus) or the natural STING ligand cGAMP in the presence of varying concentrations of GSK8612.[1]
-
Supernatants were collected, and the concentration of IFNβ was measured by ELISA.
-
pIC₅₀ values were calculated based on the dose-response curves for each stimulus.
Conclusion
The comparison between this compound and GSK8612 is marked by a significant difference in the availability of detailed characterization data. GSK8612 has been extensively profiled, demonstrating high potency and exceptional selectivity for TBK1 over its close homolog IKKε.[2] Its cellular activity has been quantified in relevant assays, providing a clear picture of its effects on the TBK1 signaling pathway.[1]
In contrast, this compound is described as a potent dual inhibitor of both IKKε and TBK1. While this dual activity may be advantageous for certain research questions, the lack of a comprehensive public dataset on its kinase selectivity and cellular effects makes a direct, in-depth comparison with GSK8612 challenging.
For researchers aiming to specifically dissect the role of TBK1, GSK8612 presents a well-characterized and highly selective chemical probe. For studies where the simultaneous inhibition of both IKKε and TBK1 is desired, this compound could be a valuable tool, though further independent characterization would be beneficial to fully understand its activity and off-target effects.
References
- 1. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 4. Probe GSK8612 | Chemical Probes Portal [chemicalprobes.org]
Validating IKK Epsilon Inhibition: A Comparative Guide to Amlexanox and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the precise role of IκB kinase epsilon (IKKε) in cellular signaling is critical for advancing therapeutic strategies in oncology and inflammatory diseases. This guide provides an objective comparison of two primary methods for interrogating IKKε function: the chemical inhibitor Amlexanox and siRNA-mediated gene knockdown. We present supporting experimental data, detailed protocols, and visual workflows to assist in the design and interpretation of validation studies.
IKKε, a non-canonical IκB kinase, is a key regulator of innate immunity, primarily through the activation of NF-κB and IRF3 signaling pathways.[1][2] Its dysregulation has been implicated in the pathogenesis of various cancers and metabolic disorders, making it a compelling therapeutic target.[3][4] Validating the on-target effects of any inhibitory modality is paramount. Here, we compare the pharmacological inhibition of IKKε by Amlexanox with the genetic approach of siRNA knockdown, providing a framework for robust experimental validation.
Performance Comparison: Amlexanox vs. IKKε siRNA
The choice between a chemical inhibitor and siRNA knockdown depends on the specific experimental goals, including the desired duration of inhibition and the need to distinguish between enzymatic and non-enzymatic functions of the target protein.
| Feature | Amlexanox (Chemical Inhibitor) | IKKε siRNA (Gene Knockdown) |
| Mechanism of Action | Competes with ATP to inhibit the kinase activity of IKKε and TBK1.[1][5] | Mediates the degradation of IKKε mRNA, leading to reduced protein expression. |
| Target | Primarily inhibits the enzymatic function (kinase activity) of IKKε and its close homolog TBK1.[1] | Reduces the total cellular pool of IKKε protein, affecting both its enzymatic and potential scaffolding functions. |
| Specificity | Selective for IKKε and TBK1 over canonical IKKs (IKKα and IKKβ).[1][6] Off-target effects on other kinases are possible. | Highly specific to the IKKε mRNA sequence. Off-target effects can occur due to unintended silencing of other genes. |
| Kinetics of Inhibition | Rapid onset and generally reversible upon removal. | Slower onset (typically 24-72 hours to achieve maximal knockdown) and longer duration of action. |
| Dosing/Concentration | IC50 of approximately 1-2 µM for IKKε and TBK1 in in vitro kinase assays.[6][7] Effective concentrations in cell culture typically range from 10-100 µM.[8] | Effective concentrations typically range from 10-100 nM. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing either Amlexanox or IKKε siRNA to investigate the role of IKKε in cancer cell lines. While direct comparative studies are limited, these data provide insights into the expected magnitude of effect for each method on key cellular processes.
Table 1: Effects of Amlexanox on Cancer Cell Phenotypes
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| Melanoma (SK-Mel-28, A375M) | 10-50 µM | 24-72h | Reduced proliferation, migration, and invasion. Inhibition of autophagy. Reduced phosphorylation of ERK and Akt. | [9] |
| Endometrial Cancer Cells | 100 µM | 24-72h | Inhibition of cell proliferation. | [8] |
Table 2: Effects of IKKε siRNA Knockdown on Breast Cancer Cell Phenotypes
| Cell Line | siRNA Concentration | Duration | Observed Effect | Reference |
| SK-BR-3 | 50 nM | 48h | 55-78% reduction in IKKε mRNA. | [9] |
| MCF-7 | 50 nM | 48h | ~60% reduction in IKKε mRNA. | [9] |
| SK-BR-3 & MCF-7 | 50 nM | 72-120h | Reduced cell proliferation and viability. | [9] |
| SK-BR-3 & MCF-7 | 50 nM | 48h | G0/G1 cell cycle arrest. | [9] |
| MCF-7 | 50 nM | 48h | 54-58% reduction in basal NF-κB activity. | [9] |
| SK-BR-3 | 50 nM | 48h | 42-53% reduction in basal NF-κB activity. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: IKKε signaling pathway and points of inhibition.
Caption: Workflow for validating IKKε inhibition.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are provided below.
Protocol 1: Amlexanox Treatment of Cultured Cells
-
Stock Solution Preparation: Dissolve Amlexanox in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 50-100 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[10]
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and subsequent analysis. Allow cells to adhere and stabilize overnight.
-
Treatment: Prepare working concentrations of Amlexanox by diluting the stock solution in fresh cell culture medium. A typical starting range for dose-response experiments is 10-100 µM.[8] Include a vehicle control (medium with the same final concentration of DMSO as the highest Amlexanox dose).
-
Incubation: Incubate cells with Amlexanox or vehicle control for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest cells for analysis of endpoints such as cell viability (e.g., MTT assay), protein expression and phosphorylation (Western Blot), or gene expression (RT-qPCR).[8]
Protocol 2: IKKε siRNA Knockdown
-
siRNA Preparation: Resuspend lyophilized siRNA targeting IKKε and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Transfection:
-
For a 6-well plate, dilute 5 µL of 20 µM siRNA (final concentration ~50 nM) into 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-25 minutes at room temperature to allow for complex formation.
-
Add the ~500 µL siRNA-lipid complex to the cells in each well containing 2 mL of fresh antibiotic-free medium.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically for each cell line and can be assessed by Western blot or RT-qPCR.
-
Downstream Analysis: After the incubation period, cells can be harvested for analysis of protein levels, cell phenotype, or other relevant assays.
Protocol 3: Quantitative Western Blot Analysis
-
Cell Lysis: After treatment with Amlexanox or transfection with siRNA, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[12]
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IKKε, a phosphorylated downstream target (e.g., phospho-IRF3, phospho-p65), or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band to correct for loading variations.[14][15]
-
Conclusion
References
- 1. invivogen.com [invivogen.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. An inhibitor of the protein kinases TBK1/IKKε improves obesity-related metabolic dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amlexanox inhibits production of type I interferon and suppresses B cell differentiation in vitro: a possible therapeutic option for systemic lupus erythematosus and other systemic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amlexanox, TBK1 and IKKepsilon inhibitor (CAS 68302-57-8) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. The Specific IKKε/TBK1 Inhibitor Amlexanox Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. licorbio.com [licorbio.com]
Safety Operating Guide
Navigating the Safe Disposal of IKK epsilon-IN-1: A Procedural Guide
Chemical and Physical Properties
A summary of the known properties of IKK epsilon-IN-1 is provided below. This information is crucial for a preliminary risk assessment.
| Property | Value |
| CAS Number | 1292310-49-6[1] |
| Molecular Formula | C₂₆H₂₇N₅O₃[1] |
| Molecular Weight | 457.53 g/mol [1] |
| Purity | Typically ≥95%[1] |
Note: One supplier notes the compound as "TBK1/IKKε-IN-2" and uses an icon indicating high toxicity ("猛毒"), underscoring the need for cautious handling.[2]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on standard laboratory practices for chemical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:
-
Safety goggles to protect against splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be collected in a designated, clearly labeled solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid chemical waste container. Avoid mixing with incompatible waste streams. The container should be made of a material compatible with the solvents used.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
3. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "1292310-49-6."
-
An indication of the hazards (e.g., "Toxic").
-
The accumulation start date.
4. Storage of Waste: Waste containers should be stored in a designated, well-ventilated satellite accumulation area.
-
Keep containers securely closed except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials.
5. Disposal Request: Once a waste container is full or has reached its accumulation time limit, a disposal request should be submitted to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Signaling Pathway Context
IKK epsilon (IKBKE) is a noncanonical I-kappa-B kinase that plays a crucial role in regulating antiviral signaling pathways.[3] It has also been identified as an oncogene, particularly in breast cancer.[3] IKK epsilon is involved in the activation of transcription factors such as IRF3 and NF-κB, which are central to the innate immune response.[4] The study of inhibitors like this compound is critical for research into inflammatory diseases and cancer.[5][6] Given its role in these fundamental cellular processes, it is essential that researchers handle and dispose of this and similar compounds with the utmost care to protect themselves and the environment.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. IKBKE inhibitor of nuclear factor kappa B kinase subunit epsilon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.abclonal.com [static.abclonal.com]
- 6. mdpi.com [mdpi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling IKK epsilon-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of IKK epsilon-IN-1, a potent kinase inhibitor. Adherence to these operational and disposal plans is critical for a safe and efficient research environment.
This compound, also known as TBK1/IKKε-IN-2, is a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). Understanding its properties and the necessary precautions for its use is the first step in conducting responsible research.
Essential Safety & Handling Information
Proper handling of potent small molecule inhibitors like this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following procedures should be strictly followed.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown for procedures with a higher risk of splashes or aerosol generation. |
| Respiratory Protection | For handling the solid compound or when there is a risk of aerosolization, a properly fitted NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and waste containers readily accessible.
-
Weighing : When weighing the solid compound, do so within a chemical fume hood or a balance enclosure to prevent inhalation of fine particles.
-
Solution Preparation : Prepare stock solutions in a non-volatile solvent such as DMSO. Add the solvent to the vial containing the inhibitor slowly to avoid splashing.
-
Use in Experiments : When adding the inhibitor to experimental setups (e.g., cell culture plates), use appropriate precision dispensing tools to minimize the risk of spills.
-
Post-Handling : After handling, thoroughly decontaminate the work surface. Wash hands and any exposed skin immediately and thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation : All materials that have come into contact with this compound, including unused compound, solutions, contaminated PPE, pipette tips, and labware, must be treated as hazardous chemical waste.
-
Waste Containers : Collect solid and liquid waste in separate, clearly labeled, and sealed containers. The containers should be compatible with the waste type.
-
Professional Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
Spill Management : In the event of a spill, evacuate the immediate area. For small spills, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material. For large spills, or if you are unsure, contact your institution's EHS emergency response team.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (TBK1/IKKε-IN-2).
| Property | Value |
| CAS Number | 1292310-49-6 |
| Molecular Formula | C₂₆H₂₇N₅O₃ |
| Molecular Weight | 457.53 g/mol |
| Purity | ≥98% (HPLC) |
| Storage (Solid) | -20°C |
| Storage (In solution) | -80°C |
IKK Epsilon Signaling Pathway
IKK epsilon (IKBKE) is a serine/threonine kinase that plays a crucial role in the innate immune response. It is involved in signaling pathways that lead to the activation of transcription factors such as NF-κB and IRF3, which in turn regulate the expression of genes involved in inflammation and antiviral responses.[1]
Caption: IKK epsilon signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
A common method to evaluate the potency of a kinase inhibitor is through an in vitro kinase assay. The following diagram outlines a typical workflow for such an experiment.
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
